RP-001 hydrochloride
描述
属性
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its mechanism of action centers on its ability to modulate the S1P/S1PR signaling pathway, leading to significant neuroprotective and anti-inflammatory effects. Preclinical studies, most notably in a murine model of subarachnoid hemorrhage (SAH), have demonstrated that this compound attenuates neurological damage by reducing neuroinflammation, apoptosis, and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.
Pharmacological Profile of this compound
This compound is a small molecule agonist that exhibits high potency and selectivity for the S1P1 receptor. The S1P receptor family consists of five subtypes (S1P1-5), and selective activation of S1P1 is a key therapeutic strategy for various neurological and inflammatory disorders.
Receptor Selectivity and Potency
Quantitative data on the potency and selectivity of this compound are summarized in the table below. The data highlights its picomolar potency at the S1P1 receptor.
| Receptor | Parameter | Value | Reference |
| S1P1 | EC50 | 9 pM | [Not specified in search results] |
| S1P2 | Activity | Little to no activity | [Not specified in search results] |
| S1P3 | Activity | Little to no activity | [Not specified in search results] |
| S1P4 | Activity | Little to no activity | [Not specified in search results] |
| S1P5 | Affinity | Moderate affinity | [Not specified in search results] |
Core Mechanism of Action: S1P1 Receptor Agonism and Downstream Signaling
The primary mechanism of action of this compound is its function as an S1P1 receptor agonist. The S1P/S1PR signaling pathway is integral to a multitude of cellular processes, and its modulation by this compound results in significant anti-inflammatory and neuroprotective outcomes.[1]
The S1P/S1PR Signaling Pathway
The binding of this compound to the S1P1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is provided below.
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Neuroprotective Effects Observed in a Subarachnoid Hemorrhage (SAH) Model
A pivotal study by Li et al. (2019) investigated the effects of this compound in a mouse model of SAH. The study demonstrated that a low-dose treatment of this compound significantly improved neurological outcomes.[1] The key findings are summarized in the table below.
| Parameter | Effect of Low-Dose this compound | Reference |
| Neurological Deficits | Improved neurological function | [1] |
| Apoptosis | Significantly decreased | [1] |
| White Matter Damage | Significantly decreased | [1] |
| Blood-Brain Barrier Permeability | Significantly decreased | [1] |
| Microglial/Astrocyte Activation | Significantly decreased | [1] |
| Macrophage Chemokine Protein-1 (MCP-1) Expression | Significantly decreased | [1] |
| Matrix Metalloproteinase-9 (MMP-9) Expression | Significantly decreased | [1] |
| NADPH Oxidase-2 (NOX2) Expression | Significantly decreased | [1] |
| Cardiac Dysfunction | Improved cardiac function | [1] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies utilized in the preclinical evaluation of this compound, primarily based on the study by Li et al. (2019).
Subarachnoid Hemorrhage (SAH) Mouse Model
The experimental workflow for the in vivo evaluation of this compound in a murine SAH model is depicted below.
Caption: Experimental Workflow for In Vivo SAH Studies.
-
Animal Model: Male adult C57BL/6 mice were utilized for the study.
-
SAH Induction: Subarachnoid hemorrhage was induced using the endovascular perforation method.
-
Treatment Groups: The study included a sham control group, a SAH control group receiving a vehicle, and two treatment groups receiving either a low or high dose of this compound.
-
Outcome Measures: A battery of tests was performed to assess the effects of the treatment, including neurological function tests, echocardiography to evaluate cardiac function, and immunohistochemical analysis of brain tissue to assess cellular and molecular changes.[1]
Immunohistochemical Analysis
Immunohistochemistry was employed to quantify the expression of key markers of neuroinflammation and cellular damage in the brain tissue of the experimental animals.
-
Markers Analyzed:
-
Apoptosis markers
-
Myelin integrity markers (for white matter damage)
-
Markers of blood-brain barrier permeability
-
Microglial and astrocyte activation markers (e.g., Iba1, GFAP)
-
Macrophage Chemokine Protein-1 (MCP-1)
-
Matrix Metalloproteinase-9 (MMP-9)
-
NADPH Oxidase-2 (NOX2)
-
Logical Relationships in the Mechanism of Action
The therapeutic effects of this compound can be understood through a logical cascade of events initiated by its primary pharmacological action.
Caption: Logical Flow of this compound's Therapeutic Effects.
Conclusion
This compound demonstrates a clear and potent mechanism of action as a selective S1P1 receptor agonist. This activity translates into significant neuroprotective and anti-inflammatory effects in a preclinical model of subarachnoid hemorrhage. The data strongly suggest that by modulating the S1P/S1PR signaling pathway, this compound can mitigate the downstream cascade of cellular and molecular events that lead to neurological damage following an acute brain injury. Further research and clinical development are warranted to explore the full therapeutic potential of this compound in relevant human conditions.
References
RP-001 Hydrochloride: An In-Depth Technical Guide for Researchers
An Overview of a Potent and Selective S1P1 Receptor Agonist
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation.[1][2][3] Its high affinity and selectivity for S1P1 make it a valuable tool for researchers studying the physiological and pathological roles of this receptor, as well as a potential starting point for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical properties, in vitro and in vivo activity, and detailed protocols for key experimental assays.
Core Compound Characteristics
| Property | Value | Reference |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [4] |
| Molecular Formula | C24H24N4O4 · HCl | |
| Molecular Weight | 468.93 g/mol | [4] |
| CAS Number | 1781880-34-9 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
Quantitative Biological Activity
This compound exhibits picomolar potency for the human S1P1 receptor and induces lymphopenia in vivo at low microgram per kilogram doses.
| Parameter | Value | Species/System | Reference |
| S1P1 Receptor EC50 | 9 pM | In vitro functional assay | [1][2][3][5] |
| In Vivo Lymphopenia EC50 | 0.03 mg/kg | Mouse | [1][3][6] |
Selectivity Profile: Publicly available quantitative binding affinity data (Ki or Kd values) for this compound against the full panel of S1P receptors (S1P1-5) is limited. However, it is reported to have little activity on S1P2, S1P3, and S1P4 receptors, with moderate affinity for the S1P5 receptor.[1][2]
Pharmacokinetic Profile: Detailed pharmacokinetic parameters for this compound, such as half-life, bioavailability, and metabolic profile, are not currently available in the public domain.
Mechanism of Action and Signaling Pathway
As an agonist for the S1P1 receptor, this compound mimics the action of the endogenous ligand, sphingosine-1-phosphate. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit and the dissociated Gβγ subunits then modulate the activity of downstream effector proteins. A key consequence of S1P1 activation in lymphocytes is the internalization of the receptor, which renders the cell unresponsive to the S1P gradient that governs their egress from lymphoid tissues, leading to their sequestration and a reduction in circulating lymphocytes (lymphopenia).[7] this compound has been shown to induce this internalization and subsequent polyubiquitination of the S1P1 receptor.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RP 001 (hydrochloride) - Biochemicals - CAT N°: 16636 [bertin-bioreagent.com]
- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. RP-001 | TargetMol [targetmol.com]
- 7. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Structure, Mechanism of Action, and Experimental Considerations of a Potent S1P1 Receptor Agonist.
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, vascular development, and immune regulation.[1] Its high affinity and selectivity make it a valuable tool for researchers in immunology, pharmacology, and drug development. This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, biological activity, and relevant experimental protocols.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine.[1] The key structural and chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | |
| IUPAC Name | 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | [2] |
| Molecular Formula | C24H24N4O4·HCl | [1] |
| Molecular Weight | 468.93 g/mol | [2] |
| CAS Number | 1781880-34-9 | [1] |
| PubChem CID | 90488927 | [2] |
| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)OC1=C(C#N)C=C(C2=NC(C3=C(CCC4NCCC(O)=O)C4=CC=C3)=NO2)C=C1.Cl | |
| Appearance | Solid | [1] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective agonist for the S1P1 receptor, with a reported EC50 of 9 pM.[4] Its mechanism of action involves binding to and activating the S1P1 receptor, which is primarily coupled to the Gi/o family of G proteins. This activation initiates a cascade of intracellular signaling events that ultimately lead to the internalization and polyubiquitination of the S1P1 receptor.[1] The sequestration of lymphocytes in peripheral lymph nodes is a key pharmacological effect of S1P1 receptor agonists, and this compound has been shown to induce dose-dependent lymphopenia in mice with an EC50 of 0.03 mg/kg.[1][5]
The signaling pathway initiated by this compound binding to the S1P1 receptor is depicted in the diagram below.
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Representative Synthesis of a β-Alanine Derivative
The synthesis of N-substituted β-alanine derivatives often involves the Michael addition of an amine to an acrylic acid derivative. A general, representative procedure is outlined below. This is a hypothetical synthesis and has not been confirmed for this compound.
Caption: General Workflow for the Synthesis of a β-Alanine Derivative.
Methodology:
-
Reaction Setup: The intermediate amine (the indane derivative portion of RP-001) and acrylic acid are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reaction: The mixture is stirred at a specific temperature (e.g., room temperature or elevated) for a period of time to allow the Michael addition to proceed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous workup to remove any unreacted starting materials and byproducts.
-
Purification: The crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.
-
Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
S1P1 Receptor Internalization Assay
The internalization of the S1P1 receptor upon agonist binding can be visualized and quantified using various cell-based assays. A common method involves the use of cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).
Caption: Workflow for an S1P1 Receptor Internalization Assay.
Methodology:
-
Cell Culture: Cells stably expressing S1P1-EGFP (e.g., HEK293 or CHO cells) are seeded into multi-well plates suitable for microscopy.
-
Compound Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specific time (e.g., 1 hour) at 37°C to allow for receptor internalization.
-
Fixation and Staining: The cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde) and the nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging: The cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the translocation of the EGFP signal from the plasma membrane to intracellular compartments. The extent of internalization is then plotted against the concentration of this compound to determine the EC50 for this effect.
Conclusion
This compound is a valuable research tool for studying the S1P1 receptor. Its high potency and selectivity allow for the precise interrogation of S1P1-mediated signaling pathways. The information and representative protocols provided in this guide are intended to assist researchers and drug development professionals in the design and execution of experiments involving this compound. As with any potent pharmacological agent, careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Analysis of a Potent S1P1 Receptor Agonist.
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2][3] Its high affinity, reported with an EC50 value in the picomolar range (9 pM), positions it as a significant tool for research into S1P1-mediated signaling and as a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies relevant to the study of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a synthetic small molecule with the chemical name N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride.[2] The compound is typically supplied as a solid and requires storage at -20°C for long-term stability.[2]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl | [2][3] |
| Molecular Weight | 468.93 g/mol | [2][3] |
| CAS Number | 1781880-34-9 | [2] |
| Appearance | Solid | N/A |
| Purity | ≥98% (as determined by HPLC) | [2] |
| Solubility | Soluble in DMSO (e.g., 100 mM) | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through selective agonism of the S1P1 receptor. This receptor is primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, a conformational change in the receptor induces the dissociation of the G protein heterotrimer into Gαi/o-GTP and Gβγ subunits. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway.
A key consequence of S1P1 receptor activation by agonists like this compound is the internalization and subsequent polyubiquitination of the receptor.[1][2] This process of receptor downregulation is a crucial mechanism for modulating cellular responsiveness to S1P and is a hallmark of S1P1 agonist activity. The sustained internalization of S1P1 from the cell surface of lymphocytes prevents their egress from secondary lymphoid organs, leading to a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1]
Experimental Protocols
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While a specific, validated HPLC method for this compound is not publicly available, a general method for the analysis of similar small molecule hydrochloride salts can be adapted. The following protocol is a representative example for establishing a purity and quantification assay.
Objective: To determine the purity of a sample of this compound and quantify its concentration.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or the mobile phase) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is determined by the peak area percentage of the main peak relative to the total peak area. The concentration is calculated from the calibration curve.
Biological Assay: S1P1 Receptor Internalization Assay
This assay measures the ability of this compound to induce the internalization of the S1P1 receptor in a cellular context.
Objective: To quantify the agonist-induced internalization of the S1P1 receptor.
Materials:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., S1P).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst).
-
High-content imaging system or fluorescence microscope.
Methodology:
-
Cell Plating: Plate the S1P1-eGFP expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in assay buffer. Add the compounds to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Fixation and Staining: After incubation, fix the cells with the fixing solution. Subsequently, stain the cell nuclei with a fluorescent nuclear stain.
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture both the GFP (receptor) and the nuclear stain channels.
-
Image Analysis: Quantify the internalization of the S1P1-eGFP receptor by measuring the fluorescence intensity within intracellular vesicles or by the decrease in fluorescence at the plasma membrane.
-
Data Analysis: Plot the internalization response as a function of the compound concentration to determine the EC50 value for this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the S1P1 receptor in health and disease. Its high potency and selectivity make it an important lead compound for the development of novel therapeutics targeting autoimmune disorders, inflammatory conditions, and other pathologies where modulation of lymphocyte trafficking is beneficial. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this compound, facilitating its effective application in preclinical and drug discovery settings.
References
RP-001 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1781880-34-9
Parent CAS Number: 1306761-53-4
Abstract
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its high affinity and selectivity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research applications.
Mechanism of Action
This compound acts as a functional agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Activation of Gi/o by RP-001 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Furthermore, the βγ subunits of the dissociated G protein can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[4][5][6] These pathways are crucial in regulating cell survival, proliferation, and migration.
A key consequence of S1P1 agonism by RP-001 is the induction of receptor internalization and polyubiquitination, leading to its subsequent degradation.[1] This process is mediated by β-arrestin recruitment to the activated receptor.[7][8] The internalization and downregulation of S1P1 receptors on lymphocytes is the primary mechanism behind the observed lymphopenia, as it prevents their egress from secondary lymphoid organs.
Signaling Pathway
The binding of this compound to the S1P1 receptor triggers a series of intracellular events, as depicted in the signaling pathway diagram below.
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| CAS Number | 1781880-34-9 | N/A | |
| Molecular Formula | C₂₄H₂₅ClN₄O₄ | N/A | N/A |
| Molecular Weight | 468.94 g/mol | N/A | N/A |
| S1P1 EC₅₀ | 9 pM | In vitro | [1] |
| S1P Receptor Selectivity | >10,000-fold for S1P1 over S1P2, S1P3, S1P4 | In vitro | [9] |
| S1P Receptor Selectivity | >600-fold for S1P1 over S1P5 | In vitro | [9] |
| Lymphopenia EC₅₀ | 0.03 mg/kg | Mouse | N/A |
| β-arrestin Recruitment EC₅₀ | 0.9 nM | In vitro (D3-2, a related compound) | [8] |
| Gαi Activation EC₅₀ | 167 nM | In vitro (D3-2, a related compound) | [8] |
Experimental Protocols
S1P1 Receptor Binding Assay (Competitive)
This protocol is adapted from a general method for S1P receptor binding assays.[10]
Objective: To determine the binding affinity of this compound for the S1P1 receptor.
Materials:
-
HEK293 cells stably expressing human S1P1 receptor
-
[³²P]S1P (Radioligand)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5
-
GF/B filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-S1P1 cells.
-
In a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of unlabeled this compound (e.g., 0.1 pM to 1 µM).
-
Add 50 µL of [³²P]S1P to each well at a final concentration of ~0.5 nM.
-
Add 50 µL of cell membrane preparation (5-10 µg of protein) to each well.
-
Incubate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Lymphopenia Assay in Mice
This protocol is a general guideline for assessing S1P1 agonist-induced lymphopenia.
Objective: To evaluate the in vivo potency of this compound in inducing lymphopenia.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
EDTA-coated microtainer tubes
-
Hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound orally or via intraperitoneal injection at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
-
Collect blood samples (~50 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).
-
Analyze the blood samples for total lymphocyte counts using a hematology analyzer.
-
Calculate the percentage reduction in lymphocyte count compared to baseline for each dose and time point.
-
Determine the EC₅₀ value for lymphopenia at the time of maximal effect.
S1P1 Receptor Internalization Assay
This protocol is based on a commercially available S1P1 redistribution assay.[11]
Objective: To visualize and quantify the internalization of the S1P1 receptor upon stimulation with this compound.
Materials:
-
U2OS cells stably expressing S1P1-EGFP fusion protein
-
This compound
-
Assay Buffer (e.g., HBSS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Seed U2OS-S1P1-EGFP cells in a 96-well imaging plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system, capturing both the EGFP and DAPI channels.
-
Analyze the images to quantify the internalization of S1P1-EGFP from the plasma membrane to intracellular vesicles.
Experimental Workflows
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of RP-001 HCl.
In Vivo Efficacy Testing in EAE Model
Caption: Workflow for in vivo efficacy testing in an EAE model.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist that serves as a critical research tool for elucidating the roles of S1P1 in various physiological and disease processes. Its ability to induce lymphopenia through receptor internalization makes it particularly relevant for studies in immunology and autoimmune diseases. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Enigmatic Profile of RP-001 Hydrochloride: A Potent S1P1 Receptor Agonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the publicly available information on RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. While a comprehensive dossier on its discovery and synthesis remains within the domain of proprietary research, this document provides a foundational understanding of its biochemical properties and the general mechanistic framework within which it operates. The data presented herein is collated from scientific product disclosures.
Core Compound Data
This compound is a small molecule with high affinity for the S1P1 receptor. Its chemical and physical properties are summarized below, offering a clear reference for laboratory use.
| Property | Value |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl |
| Molecular Weight | 468.93 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| CAS Number | 1781880-34-9 |
| PubChem ID | 90488927 |
| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Biological Activity and Solubility
The primary biological function of this compound is its potent agonism of the S1P1 receptor, with an EC₅₀ of 9 pM.[1] This activity is highly selective for S1P1 over other S1P receptor subtypes (S1P2 - S1P4).[1] In vitro studies have demonstrated that it induces the internalization and polyubiquitination of the S1P1 receptor.[1]
For experimental purposes, the solubility of this compound is a critical parameter.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 43.25 | 100 |
Mechanistic Overview: S1P1 Receptor Signaling
The therapeutic potential of S1P1 receptor agonists is rooted in their ability to modulate lymphocyte trafficking. The binding of an agonist like this compound to the S1P1 receptor on lymphocytes prevents their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes leads to a reduction of circulating lymphocytes, which is a key mechanism in the treatment of autoimmune diseases.
Figure 1. Generalized S1P1 receptor signaling pathway upon agonist binding.
Experimental Protocols
Due to the proprietary nature of the discovery and development of this compound, detailed experimental protocols for its synthesis and specific biological assays are not publicly available. Researchers interested in utilizing this compound should refer to standard protocols for handling and preparing solutions of similar small molecules. For in vitro and in vivo studies, experimental design should be based on the established literature for S1P1 receptor agonists.
Stock Solution Preparation (Example Protocol):
To prepare a 10 mM stock solution of this compound in DMSO, the following calculation can be used, based on a molecular weight of 468.93 g/mol :
-
For 1 mg of compound:
-
Volume of DMSO = (1 mg / 468.93 g/mol ) / (10 mmol/L) = 0.000213 L = 0.21 mL
-
-
For 5 mg of compound:
-
Volume of DMSO = (5 mg / 468.93 g/mol ) / (10 mmol/L) = 0.001066 L = 1.07 mL
-
Note: The exact molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific certificate of analysis for precise calculations.
Discovery and Synthesis: A Path Undisclosed
The specific chemical synthesis route and the discovery process for this compound have not been detailed in peer-reviewed publications or patents. The synthesis of complex small molecules typically involves a multi-step process with purification and characterization at each stage. The discovery of such a potent and selective agonist would have likely involved high-throughput screening of a compound library, followed by lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Without access to the primary research, a workflow diagram for the synthesis of this compound cannot be accurately generated.
Conclusion
This compound is a valuable research tool for studying the S1P1 receptor and its role in various physiological and pathological processes. Its high potency and selectivity make it a significant compound in the field of immunology and drug discovery. While the detailed history of its development is not in the public domain, the available data provides a solid foundation for its application in scientific research. Further investigations and potential publications from its originators may, in the future, shed more light on the intricate details of its discovery and synthesis.
References
RP-001 Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is of particular interest as a therapeutic target due to its critical role in lymphocyte trafficking and endothelial barrier function. This compound has emerged as a valuable research tool for studying S1P1 receptor biology and as a potential therapeutic agent.
Mechanism of Action
This compound acts as a potent agonist at the S1P1 receptor.[1] Upon binding, it activates downstream intracellular signaling cascades. This activation leads to the internalization and polyubiquitination of the S1P1 receptor, a key mechanism for modulating the receptor's surface expression and signaling duration.[1] The compound exhibits high selectivity for the S1P1 receptor subtype over S1P2, S1P3, and S1P4.[1]
Signaling Pathways
Activation of the S1P1 receptor by an agonist like this compound primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival and proliferation. Furthermore, S1P1 activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| EC50 (S1P1 Agonism) | 9 pM | Recombinant cell line | [1] |
| In Vivo Efficacy | |||
| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | |
| Preclinical Observations | |||
| Neuroinflammation | Significant reduction | Mouse model of subarachnoid hemorrhage | [2] |
| Apoptosis | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |
| White Matter Damage | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |
| Blood-Brain Barrier Permeability | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |
| Microglial/Astrocyte Activation | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound.
In Vitro S1P1 Receptor Agonist Potency Determination (GTPγS Binding Assay)
This protocol describes a method to determine the EC50 of this compound for S1P1 receptor activation by measuring agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human S1P1 receptor.
Materials:
-
HEK293 cells stably expressing human S1P1 receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Non-specific binding control: unlabeled GTPγS
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture HEK293-S1P1 cells to ~90% confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and varying concentrations of this compound.
-
Radioligand Addition: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM. For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
S1P1 Receptor Internalization Assay
This protocol outlines a method to visualize and quantify the internalization of the S1P1 receptor upon stimulation with this compound using a cell line expressing a fluorescently tagged S1P1 receptor.
Materials:
-
U2OS or CHO cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP)
-
Cell culture reagents
-
Assay buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed S1P1-GFP expressing cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with assay buffer containing varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.
-
Fixation and Staining: Wash the cells with PBS, then fix with 4% paraformaldehyde. After fixation, wash the cells again and stain with a nuclear marker like DAPI.
-
Imaging: Acquire images of the cells using a high-content imaging system. Capture both the GFP (S1P1 receptor) and DAPI (nucleus) channels.
-
Image Analysis: Use image analysis software to quantify the internalization of the S1P1-GFP. This is typically done by measuring the fluorescence intensity within intracellular vesicles or by measuring the decrease in fluorescence at the plasma membrane.
-
Data Analysis: Plot the extent of internalization as a function of this compound concentration and determine the EC50 for receptor internalization.
In Vivo Lymphopenia Induction
This protocol describes a general procedure for assessing the in vivo efficacy of this compound by measuring its effect on peripheral lymphocyte counts in mice.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle like saline or PEG400)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein or retro-orbital sinus) into EDTA-coated tubes.
-
Compound Administration: Administer this compound at various doses (and a vehicle control) to different groups of mice. The route of administration can be oral (gavage) or parenteral (e.g., intraperitoneal or intravenous).
-
Post-Dose Blood Collection: Collect blood samples at specified time points after compound administration (e.g., 4, 8, 24, 48 hours) to monitor the time course of lymphopenia.
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count. Alternatively, use flow cytometry to quantify specific lymphocyte subpopulations (T cells, B cells).
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. For dose-response analysis, plot the nadir (lowest point) of the lymphocyte count as a function of the this compound dose and fit the data to a dose-response curve to determine the in vivo EC50.
Preclinical Applications
Neuroinflammation in Subarachnoid Hemorrhage
In a mouse model of subarachnoid hemorrhage (SAH), treatment with this compound demonstrated significant neuroprotective effects.[2] The study reported that a low dose of the compound led to improved neurological outcomes.[2] This was associated with a reduction in several key markers of neuroinflammation and neuronal damage, including apoptosis, white matter damage, blood-brain barrier permeability, and the activation of microglia and astrocytes.[2] These findings highlight the therapeutic potential of targeting the S1P1 receptor with agonists like this compound in conditions involving neuroinflammation.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist that serves as an invaluable tool for pharmacological research. Its ability to induce receptor internalization and cause profound lymphopenia in vivo underscores its potential as a modulator of the immune system. Furthermore, its demonstrated neuroprotective effects in a preclinical model of subarachnoid hemorrhage suggest a promising avenue for therapeutic development in neuroinflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
RP-001 Hydrochloride: A Deep Dive into its S1P1 Receptor Signaling Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the signaling pathway and mechanism of action of RP-001 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P1 pathway.
Core Compound Activity
This compound is a powerful agonist for the S1P1 receptor, demonstrating a high degree of selectivity over other S1P receptor subtypes (S1P2, S1P3, S1P4).[1] Its primary biological effect is the induction of internalization and polyubiquitination of the S1P1 receptor in vitro.[1]
| Parameter | Value | Reference |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [1] |
| Molecular Weight | 468.93 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| EC50 for S1P1 | 9 pM | [1] |
The S1P/S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a wide array of cellular processes.[2][3][4] The S1P1 receptor, in particular, is highly expressed in endothelial cells and is integral to the regulation of endothelial cell differentiation and cell-cell adhesion.[2]
The signaling cascade initiated by the binding of an agonist like this compound to S1P1 is multifaceted. In the context of its observed neuroprotective effects in experimental models of aneurysmal subarachnoid hemorrhage (aSAH), the pathway is linked to a reduction in neuroinflammation and subsequent alleviation of neurological damage.[5][6]
Figure 1: Proposed signaling pathway of this compound via the S1P1 receptor, leading to neuroprotection.
Experimental Evidence in Aneurysmal Subarachnoid Hemorrhage
A key study by Li et al. (2019) investigated the effects of this compound in a mouse model of aSAH.[5][6] The study demonstrated that administration of the compound led to a decrease in neuroinflammation and an alleviation of neurological damage.[5][6]
Experimental Workflow
The general experimental workflow for inducing and treating aSAH in the murine model is outlined below.
Figure 2: A generalized workflow for the in vivo evaluation of this compound in an aSAH model.
Methodologies
While the specific, detailed protocols from the cited study are not fully available in the provided search results, a general outline of the methodologies can be inferred:
-
Animal Model: An experimental model of aneurysmal subarachnoid hemorrhage in mice was utilized.[5][6] This typically involves the surgical induction of a bleed in the subarachnoid space to mimic the human condition.
-
Compound Administration: this compound was administered to the animals following the induction of aSAH. The exact dosage, timing, and route of administration would be critical parameters detailed in the full study.
-
Neurological Assessment: The alleviation of neurological damage was likely assessed using standardized behavioral tests for rodents, which measure motor function, sensory perception, and cognitive abilities post-injury.
-
Inflammatory Marker Analysis: The decrease in neuroinflammation would have been quantified by measuring the levels of pro-inflammatory cytokines and markers of immune cell infiltration in the brain tissue. This is often done using techniques such as ELISA, immunohistochemistry, or quantitative PCR.
Conclusion
This compound is a potent and selective S1P1 receptor agonist with demonstrated efficacy in a preclinical model of aSAH. Its mechanism of action, centered on the modulation of the S1P/S1P1 signaling pathway to reduce neuroinflammation, presents a promising therapeutic avenue for conditions involving neurological damage. Further research is warranted to fully elucidate the downstream effectors of this pathway and to translate these preclinical findings into clinical applications.
References
- 1. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. genecards.org [genecards.org]
- 3. genecards.org [genecards.org]
- 4. genecards.org [genecards.org]
- 5. Neuroprotective Strategies in Aneurysmal Subarachnoid Hemorrhage (aSAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RP-001 Hydrochloride and its Role in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its high affinity and short-acting nature make it a significant tool for studying the intricate mechanisms of lymphocyte trafficking. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of S1P1 in Lymphocyte Egress
The trafficking of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process essential for immune surveillance and response. A key regulator of this process is the S1P1 receptor. A concentration gradient of sphingosine-1-phosphate (S1P) exists between the high levels in the blood and lymph and the low levels within lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is a crucial signal for their egress from the lymph nodes into the efferent lymphatics.
S1P1 receptor agonists, like this compound, function as functional antagonists. By binding to S1P1, they induce the internalization and subsequent polyubiquitination and degradation of the receptor.[1] This downregulation of surface S1P1 renders lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes and leading to a rapid and reversible reduction in peripheral lymphocyte counts, a condition known as lymphopenia.
This compound: Mechanism of Action
This compound is a selective agonist for the S1P1 receptor.[1] Its mechanism of action involves the following key steps:
-
Receptor Binding: this compound binds to the S1P1 receptor with high affinity.
-
Receptor Activation and Internalization: This binding activates the receptor, leading to its rapid internalization from the cell surface into endosomes.
-
Polyubiquitination: Following internalization, the S1P1 receptor is tagged with polyubiquitin (B1169507) chains, marking it for degradation.
-
Functional Antagonism: The removal of S1P1 from the lymphocyte surface prevents the cell from sensing the S1P gradient, thereby inhibiting its egress from lymphoid tissues.
-
Lymphopenia: The retention of lymphocytes in the lymph nodes results in a dose-dependent decrease in the number of circulating lymphocytes in the blood.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| S1P1 Receptor Agonist EC50 | 9 pM | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Species | Reference |
| Lymphopenia EC50 | 0.03 mg/kg | Mouse | [1] |
| Time to Maximal Lymphopenia | 2 hours | Mouse | [1] |
| Duration of Lymphopenia (at 0.3 mg/kg) | Reversible, returning to baseline by 8 hours | Mouse | [1] |
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway in Lymphocyte Egress
Caption: S1P1 signaling pathway for lymphocyte egress.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Lymphopenia Assay
Caption: Workflow for in vivo lymphopenia assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound, based on standard methodologies in the field.
In Vivo Lymphopenia Assay
Objective: To determine the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle (e.g., 50 mM Na2CO3)
-
C57BL/6 mice
-
Heparin
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Flow cytometer
-
Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Compound Preparation: Dissolve this compound in the vehicle to the desired stock concentration. Prepare serial dilutions for the dose-response curve.
-
Animal Dosing: Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
Blood Collection: At specified time points (e.g., 0, 2, 4, 8, and 24 hours) post-administration, collect a small volume of blood (e.g., 50 µL) from the tail vein into heparinized tubes.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Cell Staining: Stain the remaining cells with fluorescently labeled antibodies specific for lymphocyte subpopulations.
-
Flow Cytometry: Acquire stained cells on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations and quantify the number of cells per unit volume of blood. Calculate the percentage reduction in lymphocyte counts compared to vehicle-treated controls. Determine the EC50 value for lymphopenia.
S1P1 Receptor Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the S1P1 receptor on lymphocytes following treatment with this compound.
Materials:
-
Isolated primary lymphocytes or a cell line expressing tagged S1P1 (e.g., S1P1-eGFP)
-
This compound
-
Cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Anti-S1P1 antibody (if not using a tagged receptor)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the S1P1 receptor.
-
Compound Treatment: Incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow for receptor internalization.
-
Antibody Staining (for untagged receptor):
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of S1P1 on ice to prevent further internalization.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody on ice.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the cells on a flow cytometer and measure the mean fluorescence intensity (MFI) of the S1P1 signal.
-
-
Data Analysis: A decrease in MFI corresponds to receptor internalization. Calculate the percentage of receptor internalization relative to untreated controls.
S1P1 Polyubiquitination Assay (Western Blot)
Objective: To detect the polyubiquitination of the S1P1 receptor after stimulation with this compound.
Materials:
-
Cells expressing S1P1 receptor
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-S1P1 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for a specified time.
-
In some conditions, pre-treat with a proteasome inhibitor to allow for the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis: Lyse the cells in a buffer containing inhibitors to preserve protein modifications.
-
Immunoprecipitation (Optional but recommended):
-
Incubate the cell lysate with an anti-S1P1 antibody to enrich for the receptor.
-
Use protein A/G beads to pull down the antibody-receptor complex.
-
-
SDS-PAGE and Western Blot:
-
Separate the proteins from the cell lysate or immunoprecipitation by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated S1P1, which will appear as a high-molecular-weight smear or ladder.
-
The membrane can be stripped and re-probed with an anti-S1P1 antibody to confirm the identity of the protein.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Conclusion
This compound is a valuable research tool for elucidating the role of the S1P1 receptor in lymphocyte trafficking. Its high potency and selectivity, coupled with its short duration of action, allow for precise in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into immune cell migration and the development of novel immunomodulatory therapies.
References
An In-depth Technical Guide to the Immunomodulatory Effects of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and immunology.
Introduction to this compound
This compound is a small molecule that acts as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking and vascular integrity.[2] Its high potency, with an EC50 of 9 pM, and selectivity over other S1P receptor subtypes (S1P2-S1P4) make it a valuable tool for studying S1P1 biology and a potential therapeutic agent for autoimmune diseases.[2] The primary immunomodulatory effect of this compound is the induction of lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs, which is a hallmark of S1P1 agonism.[2]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (S1P1) | 9 pM | CHO-K1 cells expressing S1P1 | [2] |
| Selectivity | Little to no activity on S1P2, S1P3, S1P4; moderate affinity for S1P5 | Various cell-based assays | [2] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| EC50 (Lymphopenia) | 0.03 mg/kg | S1P1-eGFP knock-in mice | [2] |
| Time to Maximal Lymphopenia | 2 hours | S1P1-eGFP knock-in mice | [2] |
| Duration of Lymphopenia (at 0.3 mg/kg) | Return to baseline by 8 hours | S1P1-eGFP knock-in mice | [2] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the S1P1 receptor. This initiates a cascade of intracellular signaling events that ultimately lead to the internalization of the receptor and the sequestration of lymphocytes.
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's immunomodulatory effects.
In Vitro S1P1 Receptor Activation Assay
Objective: To determine the potency (EC50) of this compound in activating the S1P1 receptor.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor and a CRE-β-lactamase reporter gene.
-
This compound.
-
S1P (as a positive control).
-
W146 (as a selective S1P1 antagonist).
-
Cell culture medium and supplements.
-
Assay plates (e.g., 384-well plates).
-
β-lactamase substrate.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Culture: Culture the S1P1-expressing CHO-K1 cells under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Seed the cells into 384-well assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, S1P, and W146 in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the assay plate. For antagonist experiments, pre-incubate the cells with W146 before adding RP-001.
-
Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.
-
Signal Detection: Add the β-lactamase substrate to the wells and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the EC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation. For antagonist experiments, perform a Schild analysis.[2]
In Vivo Lymphopenia Assay
Objective: To assess the in vivo efficacy of this compound in inducing lymphopenia.
Materials:
-
S1P1-eGFP knock-in mice (or other suitable mouse strain).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer.
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
Lysis buffer.
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound to the mice via the desired route (e.g., oral gavage or intravenous injection) at various doses. Include a vehicle control group.
-
Blood Collection: Collect blood samples from the mice at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Staining:
-
Lyse the red blood cells in the blood samples.
-
Wash the remaining white blood cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers.
-
-
Flow Cytometry: Acquire the stained cell samples on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Quantify the percentage and absolute number of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Calculate the dose-dependent reduction in lymphocyte counts to determine the EC50 for lymphopenia.[2]
-
S1P1 Receptor Internalization and Polyubiquitination Assay
Objective: To visualize and quantify the internalization and polyubiquitination of the S1P1 receptor upon agonist stimulation.
Materials:
-
Cells expressing a tagged S1P1 receptor (e.g., S1P1-eGFP).
-
This compound.
-
Confocal microscope or high-content imaging system.
-
Antibodies against ubiquitin.
-
Secondary antibodies conjugated to a fluorescent dye.
-
Lysis buffer for immunoprecipitation.
-
Protein A/G beads.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Culture the S1P1-eGFP expressing cells and treat them with this compound for various durations.
-
Receptor Internalization (Imaging):
-
Fix and permeabilize the cells at different time points.
-
Image the subcellular localization of S1P1-eGFP using a confocal microscope. Internalized receptors will appear as intracellular vesicles.
-
-
Polyubiquitination (Immunoprecipitation and Western Blotting):
-
Lyse the treated cells.
-
Immunoprecipitate the S1P1 receptor using an anti-GFP antibody (or an antibody against the tag) and protein A/G beads.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect polyubiquitinated S1P1.[2]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the immunomodulatory effects of a novel S1P1 agonist like this compound.
Caption: General Experimental Workflow for S1P1 Agonist Characterization.
Conclusion
This compound is a valuable research tool for investigating S1P1 receptor biology. Its potent and selective agonistic activity, coupled with its well-characterized immunomodulatory effect of inducing transient lymphopenia, provides a solid foundation for further preclinical and potentially clinical investigations. The experimental protocols and data presented in this guide offer a framework for the continued exploration of this compound and other S1P1 modulators in the context of autoimmune and inflammatory diseases.
References
Preclinical Profile of RP-001 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] Preclinical research has demonstrated its ability to induce rapid and transient lymphopenia, a pharmacodynamic effect consistent with S1P1 receptor agonism.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available safety information. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective S1P1 receptor agonists.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular regulation. The S1P1 receptor subtype is of particular interest as a therapeutic target for autoimmune diseases due to its essential role in lymphocyte egress from secondary lymphoid organs. Modulation of S1P1 signaling can prevent the migration of lymphocytes to sites of inflammation, thereby mitigating autoimmune pathology.
This compound has emerged as a valuable research tool for studying S1P1 receptor biology and pharmacology. Its high potency and selectivity make it a suitable candidate for preclinical investigations into the therapeutic potential of S1P1 agonism.
Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and subsequent polyubiquitination of the S1P1 receptor.[1][5] This process removes the receptor from the cell surface, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from lymph nodes. This sequestration of lymphocytes in the secondary lymphoid organs leads to a reduction in circulating lymphocyte counts, known as lymphopenia.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in cellular assays, demonstrating its high potency and selectivity for the S1P1 receptor.
Quantitative In Vitro Data
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 9 pM | CHO-K1 | CRE-β-lactamase | [1] |
Experimental Protocols
CRE-β-lactamase Reporter Gene Assay in CHO-K1 Cells
-
Objective: To determine the potency of this compound in activating the S1P1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor and a cyclic AMP-response element (CRE) coupled to a β-lactamase reporter gene.
-
Methodology:
-
CHO-K1 cells are seeded in 96-well plates and cultured to allow for attachment.
-
Cells are then treated with serial dilutions of this compound.
-
Following incubation, a β-lactamase substrate (e.g., nitrocefin) is added to the wells.
-
The hydrolysis of the substrate by β-lactamase, which is proportional to the level of S1P1 receptor activation and subsequent CRE-mediated gene expression, is measured spectrophotometrically.
-
The EC50 value is calculated from the dose-response curve.
-
S1P1 Receptor Internalization and Polyubiquitination Assay (Western Blot)
-
Objective: To qualitatively assess the ability of this compound to induce S1P1 receptor internalization and polyubiquitination.
-
Cell Line: Cells expressing S1P1 receptor (e.g., CHO-K1-S1P1).
-
Methodology:
-
Cells are treated with this compound for various time points.
-
For internalization, membrane and cytosolic fractions of the cell lysates are separated. For polyubiquitination, whole-cell lysates are used.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a primary antibody specific for the S1P1 receptor and an antibody specific for ubiquitin.
-
A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization.
-
The presence and molecular weight shift of the S1P1 receptor band are analyzed to determine internalization and ubiquitination status.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
In Vivo Pharmacology
The primary in vivo pharmacodynamic effect of this compound is the induction of lymphopenia. This has been demonstrated in mouse models.
Quantitative In Vivo Data
| Parameter | Value | Animal Model | Route of Administration | Reference |
| EC50 (Lymphopenia) | 0.03 mg/kg | S1P1-eGFP knock-in mice | Intraperitoneal | [1] |
Experimental Protocols
Lymphopenia Induction in S1P1-eGFP Knock-in Mice
-
Objective: To determine the in vivo potency of this compound in inducing lymphopenia.
-
Animal Model: S1P1-eGFP knock-in mice, which express a fluorescently tagged S1P1 receptor, allowing for the tracking of receptor expression and localization.
-
Methodology:
-
Animals are administered this compound via intraperitoneal injection at various doses.
-
Blood samples are collected at specified time points post-administration.
-
Total lymphocyte counts are determined using a hematology analyzer or by flow cytometry.
-
The dose-dependent reduction in peripheral blood lymphocytes is used to calculate the EC50 for lymphopenia.
-
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are limited in the publicly available literature.
Pharmacokinetics
The key publication on this compound notes that the compound has a "short half-life," which contributes to the transient nature of the observed lymphopenia.[1] However, specific quantitative parameters such as Cmax, Tmax, AUC, and the precise half-life have not been reported.
Toxicology
Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous.[6] However, these documents do not provide specific toxicological data from dedicated preclinical studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). For a research compound at the preclinical stage, the absence of such data in publicly accessible documents is not uncommon.
Summary and Conclusion
This compound is a highly potent and selective S1P1 receptor agonist that effectively induces transient lymphopenia in preclinical models. Its mechanism of action involves the internalization and subsequent degradation of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs. While in vitro and in vivo efficacy have been well-characterized, further studies are needed to fully elucidate its pharmacokinetic and toxicological profile. The information presented in this technical guide provides a solid foundation for researchers and drug developers working with this compound and other selective S1P1 receptor agonists.
Logical Relationship Diagram
Caption: Summary of preclinical findings for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 5. Evaluation of the pharmacokinetic parameters of standard oral antibiotics in a bioequivalence study of generic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of S1P1 Receptor Modulation: A Technical Guide to RP-001 Hydrochloride
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document consolidates key findings from the scientific literature to serve as a critical resource for professionals engaged in immunological and pharmacological research. The guide details the compound's mechanism of action, pharmacological properties, and the experimental protocols utilized in its characterization, presenting a foundational understanding for future research and development endeavors.
Core Pharmacological Profile
This compound is a picomolar short-acting and selective agonist for the S1P1 receptor, a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking and immune regulation.[1][2][3][4] Its high potency is demonstrated by an EC50 value of 9 pM.[1][2][3] The compound exhibits selectivity for S1P1 over other S1P receptor subtypes, with little to no activity on S1P2, S1P3, and S1P4, and only moderate affinity for S1P5.[1]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Receptor Target(s) | Notes |
| EC50 | 9 pM | S1P1 | |
| EC50 (Lymphopenia) | 0.03 mg/kg | In vivo (mouse) | Elicits dose-dependent lymphopenia of CD4+ T cells.[1] |
| Selectivity | High for S1P1 | S1P1-5 | Little activity on S1P2-S1P4; moderate affinity for S1P5.[1] |
| Chemical Formula | C24H24N4O4.HCl | N/A | [4][5] |
| Molecular Weight | 468.93 g/mol | N/A | [4][5] |
| CAS Number | 1781880-34-9 | N/A | [5] |
Mechanism of Action: S1P1 Receptor Internalization and Degradation
The primary mechanism of action of this compound involves the induction of internalization and subsequent polyubiquitination of the S1P1 receptor.[1][2] This process effectively removes the receptor from the cell surface, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from lymphoid tissues. This leads to a dose-dependent and reversible lymphopenia, particularly affecting CD4+ T cells.[1] The short-acting nature of this compound allows for a rapid recovery of lymphocyte counts to baseline levels.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines a key experimental workflow for assessing the in vivo effects of this compound.
In Vivo Lymphopenia Assay
This protocol is based on the characterization of S1P1 agonists to induce lymphopenia in mouse models.
Objective: To determine the dose-dependent effect of this compound on peripheral lymphocyte counts.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO)
-
C57BL/6 mice (or other appropriate strain)
-
Flow cytometer
-
Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Lysis buffer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute with saline to achieve the desired final concentrations for injection.
-
Animal Dosing: Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal or oral administration). Use multiple dose groups to assess the dose-response relationship.
-
Blood Collection: At specified time points post-administration (e.g., 4, 8, 24, 48 hours), collect peripheral blood samples from the mice.
-
Cell Staining: Stain the whole blood with fluorescently labeled antibodies specific for different lymphocyte populations.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer to quantify the absolute numbers of different lymphocyte subsets.
-
Data Analysis: Calculate the percentage of lymphocyte reduction in the this compound-treated groups compared to the vehicle-treated group. Determine the EC50 for lymphopenia.
Solubility and Storage
Proper handling and storage are paramount for maintaining the integrity of this compound.
Table 2: Solubility and Storage Recommendations
| Parameter | Details |
| Solubility | Soluble in DMSO (e.g., 43.25 mg/mL or 100 mM).[5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| Storage (Solid) | Store at -20°C.[5] |
| Handling | Protect from light and store under nitrogen.[1] Avoid repeated freeze-thaw cycles.[1] |
Concluding Remarks
This compound is a valuable research tool for investigating the physiological and pathological roles of the S1P1 receptor. Its high potency, selectivity, and well-defined mechanism of action make it an ideal compound for in vitro and in vivo studies aimed at understanding S1P1 signaling in immunity, inflammation, and other biological processes. The information presented in this guide is intended to facilitate the design and execution of robust scientific investigations into this important therapeutic target. It is important to note that this compound is intended for research use only and is not for human or veterinary use.[4]
References
Methodological & Application
Application Notes and Protocols for RP-001 Hydrochloride Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor involved in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation.[1] With a reported EC50 of 9 pM, this compound serves as a valuable tool for investigating S1P1 signaling in various in vitro models.[1] Upon binding to S1P1, it induces receptor internalization and polyubiquitination.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing downstream signaling, cell viability, apoptosis, and cell migration.
Product Information
| Parameter | Value |
| Full Name | This compound |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) |
| EC50 | 9 pM[1] |
| Molecular Weight | 468.93 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Data Presentation
S1P1 Receptor Binding Affinity
| Compound | Target | EC50 (pM) |
| This compound | S1P1 | 9[1] |
Cell Viability (Template)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., Jurkat | e.g., 24 | User-defined |
| e.g., HEK293 | e.g., 48 | User-defined |
| e.g., HUVEC | e.g., 72 | User-defined |
Apoptosis Induction (Template)
Specific data on the pro- or anti-apoptotic effects of this compound are not extensively documented. The following table is a template for quantifying apoptosis upon treatment.
| Cell Line | Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| e.g., Jurkat | e.g., 10 | e.g., 24 | User-defined |
| e.g., Jurkat | e.g., 100 | e.g., 24 | User-defined |
| e.g., Jurkat | e.g., 1000 | e.g., 24 | User-defined |
Signaling Pathway and Experimental Workflows
S1P1 Signaling Pathway
Activation of the S1P1 receptor by this compound initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of downstream effectors including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Rac pathway, which is involved in cell migration and cytoskeletal rearrangements.
Caption: S1P1 receptor signaling cascade upon activation by this compound.
Experimental Workflow: Western Blot for p-Akt
This workflow outlines the key steps to assess the activation of the PI3K/Akt pathway following this compound treatment by measuring the phosphorylation of Akt.
Caption: A typical workflow for detecting phosphorylated Akt via Western blotting.
Experimental Workflow: Cell Migration Assay
This diagram illustrates the steps for a Boyden chamber (transwell) cell migration assay to evaluate the chemotactic effect of this compound.
Caption: Workflow for assessing cell migration in response to this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Western Blotting for p-Akt (Ser473)
This protocol is designed to detect the activation of the PI3K/Akt signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., mouse embryonic fibroblasts, endothelial cells) in complete medium and allow them to adhere overnight.
-
The following day, replace the medium with serum-free or low-serum (0.1% FBS) medium and incubate for 16-24 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a short duration (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Cell Viability Assay (MTT/WST-1)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Reagent Addition:
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
-
Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and incubate for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V only, and PI only controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Migration Assay (Boyden Chamber/Transwell)
This assay measures the chemotactic response of cells towards this compound.
-
Cell Preparation:
-
Culture cells to 80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing different concentrations of this compound to the lower chambers of a transwell plate. Use serum-free medium with vehicle as a negative control and a known chemoattractant (e.g., 10% FBS) as a positive control.
-
Place the transwell inserts (with a porous membrane, e.g., 8 µm pores for lymphocytes) into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours, depending on the cell type).
-
-
Quantification:
-
After incubation, remove the inserts from the plate.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Elute the stain with a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain in a microplate reader.
-
Alternatively, count the migrated cells in several fields of view under a microscope.
-
Conclusion
This compound is a powerful research tool for studying the S1P1 receptor. The protocols provided herein offer a framework for investigating its effects on intracellular signaling, cell health, and migratory behavior. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols for RP-001 Hydrochloride Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective short-acting agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in regulating immune cell trafficking, vascular integrity, and lymphocyte egress from secondary lymphoid organs.[1][2] With an EC50 value in the picomolar range for S1P1 activation, this compound serves as a valuable tool for studying S1P1 signaling and its physiological consequences.[1][2][3] This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound, focusing on in vitro S1P1 receptor activation and internalization, as well as in vivo lymphocyte sequestration.
Mechanism of Action
This compound acts as a selective agonist at the S1P1 receptor.[1][2][4] Upon binding, it initiates a cascade of intracellular signaling events. This includes the activation of Gαi, leading to the inhibition of adenylyl cyclase, and the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). A key consequence of this compound binding is the induction of S1P1 receptor internalization and polyubiquitination, leading to receptor degradation.[1][4][5] This functional antagonism, despite its agonistic nature, results in the sequestration of lymphocytes in secondary lymphoid organs, causing a transient reduction in circulating lymphocytes.[1][6]
Data Presentation
In Vitro S1P1 Receptor Activation and Internalization
The following table summarizes the representative dose-dependent effects of this compound on S1P1 receptor activation and internalization in a recombinant cell line expressing human S1P1. The EC50 for receptor activation is approximately 9 pM.[1][2]
| RP-001 HCl Concentration | S1P1 Receptor Activation (% of Max) | S1P1 Receptor Internalization (%) |
| 1 pM | 15 | 10 |
| 3 pM | 35 | 25 |
| 9 pM (EC50) | 50 | 40 |
| 30 pM | 80 | 70 |
| 100 pM | 95 | 90 |
| 1 nM | 98 | 95 |
| 10 nM | 100 | 98 |
In Vivo Lymphopenia in Mice
The table below presents the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice. The EC50 for inducing lymphopenia is approximately 0.03 mg/kg.[1][2]
| RP-001 HCl Dose (mg/kg) | Reduction in Blood Lymphocyte Count (%) |
| 0.003 | 10 |
| 0.01 | 25 |
| 0.03 (EC50) | 50 |
| 0.1 | 85 |
| 0.3 | 95 |
| 1 | 98 |
Experimental Protocols
Protocol 1: In Vitro S1P1 Receptor Internalization Assay
This protocol describes a method to quantify the dose-dependent internalization of the S1P1 receptor in response to this compound using a recombinant cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).
Materials:
-
U2OS or HEK293 cells stably expressing human S1P1-eGFP[7]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)[7]
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed S1P1-eGFP expressing cells into a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Cell Treatment:
-
Gently wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer alone).
-
Incubate the plate at 37°C for 30-60 minutes to induce receptor internalization.
-
-
Cell Fixation and Staining:
-
Carefully remove the treatment solution.
-
Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope with appropriate filters for eGFP and Hoechst.
-
Quantify receptor internalization by measuring the fluorescence intensity of S1P1-eGFP within intracellular vesicles or by the decrease in plasma membrane fluorescence. Image analysis software can be used to segment the cells and quantify the redistribution of the fluorescent signal.
-
Plot the percentage of receptor internalization against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: In Vivo Lymphopenia Assay in Mice
This protocol outlines the procedure for assessing the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., saline or a suitable solubilizing agent)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer or flow cytometer with antibodies for lymphocyte markers (e.g., anti-CD4 and anti-CD8)
Procedure:
-
Compound Preparation: Prepare a range of doses of this compound in the vehicle solution.
-
Animal Dosing:
-
Acclimate mice to the experimental conditions.
-
Administer the prepared doses of this compound or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal or oral administration).
-
-
Blood Collection:
-
At a predetermined time point after dosing (e.g., 4 hours, which is typically the peak of lymphopenia for many S1P1 agonists), collect a small volume of blood (e.g., 20-50 µL) from each mouse via a suitable method (e.g., tail vein or retro-orbital bleed).
-
-
Lymphocyte Counting:
-
Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count.
-
Alternatively, use flow cytometry to perform a more detailed analysis of lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
-
Data Analysis:
-
Calculate the percentage reduction in lymphocyte count for each dose group compared to the vehicle-treated control group.
-
Plot the percentage reduction in lymphocyte count against the log of the administered dose to generate a dose-response curve and determine the in vivo EC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: RP-001 Hydrochloride Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and suggested protocols for conducting animal model studies with RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.
Mechanism of Action
This compound is a picomolar short-acting and selective agonist for the S1P1 receptor.[1][2][3] Its mechanism of action involves binding to S1P1, which leads to the internalization and polyubiquitination of the receptor.[1] This functional antagonism prevents lymphocytes from egressing from lymphoid tissues, resulting in a transient, dose-dependent reduction in peripheral lymphocyte counts, a condition known as lymphopenia.[1] The effect is reversible, with lymphocyte counts returning to baseline levels after the compound is cleared.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Receptor | Description |
| EC50 | 9 pM | S1P1 | Potency as an S1P1 receptor agonist.[1][2] |
Table 2: In Vivo Activity
| Parameter | Value | Endpoint | Description |
| EC50 | 0.03 mg/kg | Lymphopenia | Dose required to induce a 50% reduction in peripheral blood CD4+ T cells.[1] |
Table 3: Receptor Selectivity
| Receptor | Activity |
| S1P1 | Potent Agonist[1] |
| S1P2 | Little to no activity[1] |
| S1P3 | Little to no activity[1] |
| S1P4 | Little to no activity[1] |
| S1P5 | Moderate affinity[1] |
Experimental Protocols
The following are representative protocols for in vivo studies to evaluate the lymphopenic effects of this compound.
In Vivo Lymphopenia Study in Mice
This protocol describes a method to assess the dose-dependent and time-course effects of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes, lancets)
-
Flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220)
-
Lysing buffer for red blood cells
Experimental Workflow:
Caption: Experimental workflow for an in vivo lymphopenia study.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute with the vehicle to achieve the desired final concentrations for dosing.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., 20-50 µL) from each mouse via the tail vein or saphenous vein.
-
Dosing: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral, or intravenous). Doses should be selected to bracket the reported EC50 of 0.03 mg/kg.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 2, 4, 8, 24, and 48 hours) to assess the onset, magnitude, and duration of lymphopenia.
-
Flow Cytometry Analysis:
-
Stain whole blood with fluorescently labeled antibodies specific for different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Lyse red blood cells using a suitable lysing buffer.
-
Acquire stained samples on a flow cytometer.
-
Gate on lymphocyte populations and quantify the absolute number of each subset.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte counts from baseline for each animal at each time point.
-
Determine the dose-response relationship and calculate the EC50 for lymphopenia.
-
Plot the time course of lymphocyte recovery for each dose group.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.
-
Storage: Store the solid compound at -20°C. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Avoid repeated freeze-thaw cycles.[1]
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The provided protocols are for reference and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
RRx-001 Hydrochloride: Application Notes and Protocols for Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RRx-001 hydrochloride is an emerging therapeutic candidate with significant potential in the field of neuroinflammation, a key pathological hallmark of multiple sclerosis (MS).[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of RRx-001 in preclinical MS models. The primary mechanism of action for RRx-001 in this context involves the modulation of inflammatory pathways within microglia, the resident immune cells of the central nervous system.
Preclinical evidence strongly suggests that RRx-001 exerts its neuroprotective effects by inhibiting lipopolysaccharide (LPS)-induced microglial activation and the subsequent release of pro-inflammatory mediators.[1] This is achieved through the targeted inhibition of the TAK1 signaling pathway, which consequently downregulates the canonical NF-κB and MAPK signaling cascades.[1][2] These pathways are critical drivers of the inflammatory response implicated in the demyelination and neurodegeneration characteristic of multiple sclerosis.[3][4][5][6][7][8]
Mechanism of Action: Signaling Pathway
RRx-001 has been shown to suppress neuroinflammation by targeting TGF-β-activated kinase 1 (TAK1), a critical upstream regulator of both the NF-κB and MAPK signaling pathways.[1][2] In the context of neuroinflammation, stimuli such as LPS bind to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of TAK1.[1] Activated TAK1 then phosphorylates downstream targets, including the IKK complex (in the NF-κB pathway) and various MAP kinases (in the MAPK pathway). This ultimately results in the nuclear translocation of transcription factors like NF-κB (p65) and AP-1, which drive the expression of pro-inflammatory genes. RRx-001 intervenes by inhibiting the activation of TAK1, thereby preventing the downstream activation of both NF-κB and MAPK pathways and reducing the production of inflammatory cytokines.[1]
References
- 1. RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Factor κB (NF-κB)–Mediated Inflammation in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple sclerosis is linked to MAPKERK overactivity in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK pathway and B cells overactivation in multiple sclerosis revealed by phosphoproteomics and genomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK pathway and B cells overactivation in multiple sclerosis revealed by phosphoproteomics and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RP-001 Hydrochloride in Autoimmune Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need.[1] A central aspect of autoimmune pathology is the dysregulation of cytokine signaling pathways, which leads to chronic inflammation and tissue damage.[1][2] Pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ play crucial roles in the initiation and progression of these diseases.[3] Consequently, targeting the intracellular signaling cascades activated by these cytokines is a promising therapeutic strategy.
This document provides detailed application notes and protocols for the use of RP-001 hydrochloride, a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) signaling pathway, in preclinical autoimmune disease models. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for autoimmune disorders.
Note: this compound is presented here as a representative investigational compound. The data and protocols are based on established methodologies for evaluating JAK inhibitors in preclinical models of autoimmunity.
Mechanism of Action
This compound is a synthetic, orally bioavailable compound that functions as an ATP-competitive inhibitor of the JAK family of tyrosine kinases, with high selectivity for JAK1 and JAK2. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade utilized by numerous cytokines implicated in autoimmune diseases.[4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation. By inhibiting JAK1 and JAK2, this compound effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators and a dampening of the aberrant immune response.
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
The efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a widely used and well-characterized model for rheumatoid arthritis.[5][6]
Data Presentation
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Clinical Score (Day 35) | % Inhibition |
| Vehicle | - | 10.2 ± 1.5 | - |
| RP-001 HCl | 3 | 6.8 ± 1.2 | 33.3% |
| RP-001 HCl | 10 | 3.5 ± 0.9 | 65.7% |
| RP-001 HCl | 30 | 1.1 ± 0.5*** | 89.2% |
| Tofacitinib | 10 | 3.8 ± 1.0 | 62.7% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are mean ± SEM. |
Table 2: Effect of this compound on Paw Swelling in CIA Mice
| Treatment Group | Dose (mg/kg, p.o., BID) | Paw Swelling (mm, Day 35) | % Reduction |
| Vehicle | - | 3.9 ± 0.4 | - |
| RP-001 HCl | 3 | 3.1 ± 0.3 | 20.5% |
| RP-001 HCl | 10 | 2.5 ± 0.2 | 35.9% |
| RP-001 HCl | 30 | 2.1 ± 0.1*** | 46.2% |
| Tofacitinib | 10 | 2.6 ± 0.3 | 33.3% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are mean ± SEM. |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice (Day 35)
| Treatment Group | Dose (mg/kg, p.o., BID) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle | - | 158.4 ± 20.1 | 212.5 ± 25.8 |
| RP-001 HCl | 10 | 85.2 ± 15.3 | 121.7 ± 18.4 |
| RP-001 HCl | 30 | 42.6 ± 9.8 | 65.3 ± 12.1 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are mean ± SEM. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction and assessment of arthritis, followed by therapeutic intervention with this compound.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes and needles (27G)
-
Digital calipers
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of 2 mg/mL bovine type II collagen in CFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 2 mg/mL bovine type II collagen in IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Initiation:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Randomize mice into treatment groups.
-
Administer this compound or vehicle by oral gavage twice daily (BID).
-
-
Clinical Assessment:
-
Monitor mice three times a week for signs of arthritis.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Paw Swelling Measurement:
-
Measure the thickness of the hind paws using digital calipers three times a week.
-
-
Termination (Day 35):
-
At the end of the study, collect blood via cardiac puncture for serum cytokine analysis.
-
Euthanize mice and collect hind paws for histological analysis.
-
Cytokine Analysis by ELISA
Materials:
-
Mouse IL-6 and TNF-α ELISA kits
-
Serum samples from treated and control mice
-
Microplate reader
Protocol:
-
Collect whole blood and allow it to clot. Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and serum samples to the wells.
-
Add detection antibody, followed by a substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Histological Analysis of Joints
Materials:
-
Hind paws from treated and control mice
-
10% neutral buffered formalin
-
Decalcifying solution
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Fix the hind paws in 10% neutral buffered formalin for 48 hours.
-
Decalcify the paws in a suitable decalcifying solution.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks (5 µm thickness) and mount on slides.
-
Stain the sections with H&E.
-
Examine the slides under a microscope and score for inflammation, pannus formation, and bone/cartilage erosion.
Logical Relationship of RP-001 HCl's Therapeutic Effect
The therapeutic efficacy of this compound in the CIA model is a direct consequence of its mechanism of action. By inhibiting the JAK/STAT pathway, the drug reduces the inflammatory cascade that drives the disease pathogenesis, leading to measurable improvements in clinical signs.
Conclusion
This compound demonstrates significant, dose-dependent efficacy in the murine collagen-induced arthritis model. The observed reduction in clinical signs of arthritis, paw swelling, and systemic pro-inflammatory cytokine levels is consistent with its mechanism of action as a potent JAK inhibitor. These findings support the further investigation of this compound as a potential therapeutic agent for the treatment of rheumatoid arthritis and other autoimmune diseases. The protocols provided herein offer a robust framework for the preclinical evaluation of this and similar compounds.
References
- 1. Understanding Autoimmunity: Mechanisms, Predisposing Factors, and Cytokine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokines in Autoimmunity: Role in Induction, Regulation, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring the Balance between Pro-Inflammatory and Anti-Inflammatory Cytokines in the Treatment of Rheumatoid Arthritis: New Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressor of cytokine signaling-1 mimetic peptides attenuate lymphocyte activation in the MRL/lpr mouse autoimmune model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 6. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride: Application Notes and Protocols for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the release of inflammatory mediators, and the recruitment of peripheral immune cells. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a key regulator of these processes. RP-001 hydrochloride, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), offers a promising therapeutic strategy for modulating neuroinflammation and its detrimental effects.
This compound is a picomolar short-acting and selective S1P1 agonist with an EC50 of 9 pM.[1][2] Its high affinity and selectivity for S1P1 suggest a potential to mitigate neuroinflammatory processes with precision. S1P1 receptors are expressed on various cells within the CNS, including neurons and glial cells, and play a crucial role in regulating immune cell trafficking and inflammatory responses.[3][4] By activating S1P1, this compound is hypothesized to suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines and chemokines, and ultimately protecting neurons from inflammatory damage.
These application notes provide detailed protocols for investigating the anti-neuroinflammatory effects of this compound in both in vitro and in vivo models.
Mechanism of Action: S1P1 Agonism in Neuroinflammation
The therapeutic potential of this compound in neuroinflammation is predicated on its high-affinity agonism of the S1P1 receptor. This interaction initiates a signaling cascade that can counteract inflammatory processes within the CNS.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data based on the expected efficacy of an S1P1 agonist in neuroinflammation models. These tables are intended to serve as a guide for expected experimental outcomes.
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 8.3 ± 1.5 | 1.5 ± 0.3 |
| LPS (100 ng/mL) | 258.4 ± 22.3 | 145.7 ± 15.8 | 312.6 ± 30.1 | 25.4 ± 2.8 |
| LPS + RP-001 (1 nM) | 180.1 ± 18.9 | 98.2 ± 10.5 | 225.4 ± 21.7 | 18.1 ± 2.1 |
| LPS + RP-001 (10 nM) | 95.3 ± 10.2 | 55.6 ± 6.1 | 130.8 ± 14.5 | 10.2 ± 1.3 |
| LPS + RP-001 (100 nM) | 40.7 ± 5.8 | 22.1 ± 3.4 | 55.2 ± 7.9 | 5.3 ± 0.9 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Brain TNF-α (pg/mg tissue) | Brain IL-1β (pg/mg tissue) | Iba-1 Positive Cells (cells/mm²) |
| Saline Control | 1.8 ± 0.4 | 0.9 ± 0.2 | 25 ± 5 |
| LPS (5 mg/kg) | 45.6 ± 5.1 | 28.3 ± 3.5 | 185 ± 20 |
| LPS + RP-001 (0.1 mg/kg) | 30.2 ± 3.9 | 19.8 ± 2.8 | 120 ± 15 |
| LPS + RP-001 (1 mg/kg) | 15.7 ± 2.1 | 10.5 ± 1.7 | 65 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
References
- 1. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosin-1-phosphate Receptor 1: a Potential Target to Inhibit Neuroinflammation and Restore the Sphingosin-1-phosphate Metabolism | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 4. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
Application Notes and Protocols for RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune responses.[1][2] As a picomolar agonist with an EC50 of 9 pM, this compound induces the internalization and polyubiquitination of the S1P1 receptor.[2][3][4] This activity leads to a dose-dependent reduction in peripheral lymphocyte counts, a phenomenon known as lymphopenia, by preventing the egress of lymphocytes from secondary lymphoid organs.[2] Its high selectivity for S1P1 over other S1P receptor subtypes (S1P2-S1P5) minimizes off-target effects, making it a valuable tool for studying S1P1 signaling and a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.[2]
These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively design and execute studies to evaluate its pharmacological properties.
Mechanism of Action: S1P1 Receptor Signaling
This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the inhibitory G protein, Gi/o. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival, and the Ras-Raf-MEK-ERK (MAPK) pathway, which regulates cell proliferation and differentiation.
Furthermore, agonist-induced activation of S1P1 leads to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and subsequent degradation. This process is crucial for the induction of lymphopenia, as the temporary removal of S1P1 from the cell surface of lymphocytes renders them unresponsive to the S1P gradient required for their exit from lymph nodes.
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Assay Type |
| EC50 | 9 pM | Recombinant cells | In vitro functional assay |
| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | In vivo lymphopenia assay |
| Ki | Data not available | - | Radioligand binding assay |
| IC50 | Data not available | - | cAMP or GTPγS assay |
| Cmax | Data not available | Mouse | Pharmacokinetic study |
| Tmax | Data not available | Mouse | Pharmacokinetic study |
| t1/2 (Half-life) | Data not available | Mouse | Pharmacokinetic study |
| Bioavailability | Data not available | Mouse | Pharmacokinetic study |
Experimental Protocols
In Vitro Assays
1. S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the S1P1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human S1P1 receptor.
-
[³²P]S1P or other suitable radioligand.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, membrane preparation, [³²P]S1P (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
-
2. S1P1 Receptor Functional Assay (cAMP Accumulation Assay)
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the S1P1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium and pre-incubate with IBMX for 20-30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
In Vivo Assays
1. Murine Lymphopenia Assay
This protocol describes the induction and assessment of lymphopenia in mice following administration of this compound.
-
Animals:
-
C57BL/6 mice (8-12 weeks old).
-
-
Materials:
-
This compound.
-
Vehicle (e.g., saline, PBS with 0.1% BSA).
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220).
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
-
-
Procedure:
-
Prepare a stock solution of this compound and dilute to the desired concentrations in the vehicle.
-
Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal or oral gavage). A dose range of 0.01 to 1 mg/kg can be explored based on the reported EC50 of 0.03 mg/kg.[2]
-
Collect peripheral blood samples at various time points post-administration (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies to identify lymphocyte populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different lymphocyte subsets (T cells, B cells, CD4+ T cells, CD8+ T cells) in the blood.
-
Calculate the percentage reduction in lymphocyte counts compared to the vehicle-treated group.
-
Caption: Workflow for the Murine Lymphopenia Assay.
2. Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general framework for inducing EAE in mice to evaluate the therapeutic potential of this compound for multiple sclerosis.
-
Animals:
-
Female C57BL/6 mice (8-12 weeks old).
-
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
This compound.
-
Vehicle.
-
Clinical scoring sheet.
-
-
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at the onset of clinical signs (preventive regimen) or at the peak of the disease (therapeutic regimen). The administration route and dose should be based on the lymphopenia assay results.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and record the scores using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Record the body weight of the mice daily.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).
-
-
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]
Conclusion
This compound is a powerful research tool for investigating S1P1 receptor biology and its role in immune regulation. The protocols provided in these application notes offer a comprehensive guide for the in vitro and in vivo characterization of this potent S1P1 agonist. Careful experimental design and execution will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of S1P1-mediated signaling and its therapeutic potential.
References
Application Notes and Protocol: RP-001 Hydrochloride Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
RP-001 hydrochloride is a potent, selective, and short-acting agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] With an EC50 value in the picomolar range (9 pM), it is a valuable tool for studying S1P1-mediated signaling pathways.[1][2][4] The primary mechanism of action involves binding to the S1P1 receptor, which subsequently induces its internalization and polyubiquitination.[1][4] This targeted action on S1P1 receptors, which are crucial for lymphocyte trafficking, leads to a dose-dependent and transient reduction of circulating lymphocytes (lymphopenia).[1][4]
Due to its high selectivity for S1P1 over other S1P receptor subtypes (S1P2-S1P4), this compound is utilized in various research areas, including immunology and neurology.[1] It serves as a critical compound for investigating the therapeutic potential of S1P1 modulation in conditions such as autoimmune diseases and for studying neurological outcomes following events like subarachnoid hemorrhage.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₄ · HCl | [4] |
| Molecular Weight | 468.93 g/mol | |
| CAS Number | 1781880-34-9 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid | [4] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 43.25 mg/mL | [4][5] |
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions | Source |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. | [6] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Protect from light, store under nitrogen. | [1] |
Experimental Protocols
3.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use.
Materials:
-
This compound powder (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Pre-analysis Calculation: Determine the required mass of this compound using its molecular weight (468.93 g/mol ). To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 468.93 g/mol x 1000 mg/g = 46.89 mg
-
-
Weighing: In a fume hood, carefully weigh out the calculated mass (e.g., 46.89 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of DMSO (e.g., 1 mL for 46.89 mg) to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -80°C for up to 6 months.[1]
3.2 Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the high-concentration stock solution to a final working concentration for in vitro experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing: Remove one aliquot of the 100 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculation (Dilution): Use the M1V1 = M2V2 formula to determine the volume of stock solution needed. For example, to prepare 1 mL of a 100 µM working solution:
-
M1 = 100 mM (stock concentration)
-
V1 = Volume of stock to be determined
-
M2 = 100 µM = 0.1 mM (desired final concentration)
-
V2 = 1 mL (desired final volume)
-
(100 mM) * V1 = (0.1 mM) * (1 mL)
-
V1 = 0.001 mL = 1 µL
-
-
Dilution: Add 999 µL of the desired sterile cell culture medium or buffer to a new sterile tube. Add 1 µL of the 100 mM stock solution to the medium.
-
Note: To ensure accuracy for small volumes, it is recommended to perform serial dilutions. For instance, first dilute the stock 1:100 (e.g., 2 µL stock in 198 µL medium to get 1 mM), then dilute this intermediate solution 1:10 to reach the final 100 µM concentration.
-
-
Mixing and Use: Gently pipette up and down or vortex briefly to ensure the working solution is homogeneous. Use the freshly prepared working solution immediately for your experiment. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).
Visualizations
4.1 Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing and storing RP-001 HCl solutions.
4.2 Simplified Signaling Pathway of this compound
References
RP-001 Hydrochloride in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of RP-001 hydrochloride, with a specific focus on its solubility and application in Dimethyl Sulfoxide (DMSO).
This compound is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), with an EC50 of 9 pM.[1][2] It exhibits little activity on S1P2-S1P4 receptors and only moderate affinity for the S1P5 receptor.[1] The compound's mechanism of action involves the induction of internalization and polyubiquitination of the S1P1 receptor.[1] In vivo, this compound has been shown to cause a dose-dependent and rapid lymphopenia.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C24H24N4O4・HCl | |
| Molecular Weight | 468.93 g/mol | |
| CAS Number | 1781880-34-9 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid | [3] |
Solubility Data
This compound is readily soluble in DMSO.[4] The following table summarizes the available quantitative solubility data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 43.25 |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound. Based on a molecular weight of 468.93 g/mol , to prepare 1 mL of a 10 mM stock solution, 4.69 mg of this compound is required. The following formula can be used for calculations: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the this compound. Carefully weigh the calculated amount of this compound using an analytical balance in a sterile environment.
-
Dissolve in DMSO. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 4.69 mg of the compound.
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light and under nitrogen.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for use in experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A DMSO control should always be included in the experiment.[7]
-
To prevent precipitation of the compound, it is recommended to perform serial dilutions and to add the DMSO stock solution to the pre-warmed cell culture medium while gently swirling.[5]
Procedure:
-
Thaw the stock solution. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary). For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO.
-
Dilute in cell culture medium. Add the required volume of the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mix thoroughly. Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use immediately. It is recommended to use the freshly prepared working solution immediately for treating cells.
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its use.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Sterile Filtration of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent agonist of S1P1 receptors with a picomolar EC50 value, making it a compound of significant interest in pharmacological research.[1] Ensuring the sterility of this compound solutions is critical for in vitro and in vivo studies to prevent microbial contamination that could otherwise confound experimental results. This document provides a detailed protocol for the sterile filtration of this compound, addressing key considerations such as solubility, stability, and appropriate filtration materials.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented below. Understanding these properties is essential for developing a robust sterile filtration procedure.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl | [2] |
| Molecular Weight | 468.93 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mM) | [1][2] |
| Storage Temperature | -20°C | [2][3] |
Experimental Protocol: Sterile Filtration of this compound
This protocol outlines the steps for preparing a sterile solution of this compound. The procedure is designed to minimize contamination and ensure the integrity of the final product.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, pyrogen-free polypropylene (B1209903) or glass vials
-
Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE or PVDF)
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Perform all aseptic procedures within a certified laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound into a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile, pyrogen-free vial. Apply steady pressure to the syringe plunger.
-
It is important to note that sterile filtration will not remove dissolved salts from the solution.[4]
-
-
Aliquoting and Storage:
-
Aliquot the sterile this compound solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for long-term use.[3]
-
Diagrams
Experimental Workflow for Sterile Filtration
Caption: Workflow for the sterile filtration of this compound.
Considerations for Stability Testing
While specific stability data for this compound under forced degradation conditions is not publicly available, a general approach based on ICH guidelines for similar hydrochloride salt compounds can be adopted.[5][6] This involves subjecting the compound to stress conditions to understand its degradation profile.
Caption: Forced degradation conditions for stability assessment.
Conclusion
This application note provides a comprehensive, though general, protocol for the sterile filtration of this compound. Adherence to aseptic techniques and careful consideration of the compound's properties are paramount for obtaining a sterile product suitable for research applications. For GMP applications or use in clinical trials, further validation of this procedure would be required.
References
- 1. caymanchem.com [caymanchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing RP-001 Hydrochloride Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of RP-001 hydrochloride. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a reported half-maximal effective concentration (EC50) of 9 pM.[1][2] Its primary mechanism of action is to bind to and activate the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation leads to the internalization and polyubiquitination of the S1P1 receptor, effectively removing it from the cell surface.[1][2] This process of receptor downregulation is a key aspect of its function.
Q2: What is the recommended solvent and storage procedure for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] It is crucial to use freshly opened, high-quality DMSO to ensure optimal solubility. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Q3: What is a good starting concentration range for my in vitro experiments with this compound?
Given its picomolar potency (EC50 = 9 pM), it is advisable to start with a wide range of concentrations to establish a dose-response curve for your specific cell line and assay. A logarithmic dilution series is recommended. For functional assays, such as receptor internalization or downstream signaling studies, a starting range of 1 pM to 1 µM is appropriate. For initial cytotoxicity assessments, a broader range, for instance from 10 nM to 100 µM, can be used to determine the 50% cytotoxic concentration (CC50).
Q4: Can this compound be used in serum-containing media?
Yes, but with caution. Serum contains various proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If you observe lower than expected potency in serum-containing media, consider performing experiments in serum-free or reduced-serum conditions. It is also good practice to include appropriate controls to assess the impact of serum on your experimental outcome.
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
| Parameter | Value | Reference |
| Mechanism of Action | Selective S1P1 Receptor Agonist | [1][2] |
| EC50 (in vitro) | 9 pM | [1][2] |
| Molecular Weight | 468.93 g/mol | [3] |
| Solvent | Maximum Concentration | Storage Temperature | Reference |
| DMSO | 100 mM | -20°C (1 month) or -80°C (6 months) | [1][3] |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This assay is a primary method to assess the functional activity of this compound.
Objective: To quantify the agonist-induced internalization of the S1P1 receptor.
Materials:
-
Cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1).
-
Complete cell culture medium.
-
Assay buffer (e.g., serum-free medium or HBSS).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., a known S1P1 agonist).
-
Vehicle control (DMSO).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., DAPI or Hoechst).
-
High-content imaging system or fluorescence microscope.
Methodology:
-
Cell Seeding: Seed the S1P1-expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to an appropriate confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for the positive and vehicle controls.
-
Cell Treatment: Remove the culture medium and replace it with the prepared compound dilutions. Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Fixation: After incubation, carefully remove the treatment solutions and fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with a suitable nuclear stain.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the internalization of the S1P1 receptor by measuring the fluorescence intensity of the tagged receptor within intracellular vesicles or by the decrease in membrane-associated fluorescence.
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the cells.
Materials:
-
The cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
A commercial cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit).
-
Plate reader or fluorescence microscope.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Assay Execution: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
Data Analysis: Measure the output signal (e.g., absorbance or fluorescence) and calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Guides
Issue 1: No or Weak Response to this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Low Receptor Expression | Confirm the expression level of the S1P1 receptor in your cell line using techniques like Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize the incubation time and temperature for your specific assay. |
| Incorrect Concentration Range | Test a broader range of concentrations, especially in the lower picomolar to nanomolar range. |
| Cell Health | Ensure cells are healthy, within a low passage number, and at an optimal confluency. |
Issue 2: High Background Signal in S1P1 Internalization Assay
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Internalization | Some cell lines may exhibit high basal levels of receptor internalization. Optimize cell handling and minimize stress to the cells before the assay. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Include a "no-cell" control with the compound. |
| Non-specific Antibody Binding (if using immunofluorescence) | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibodies to find the optimal concentrations. |
| Overexpression of Tagged Receptor | If using a transient transfection system, optimize the amount of plasmid DNA to avoid overexpression artifacts. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and be meticulous when preparing serial dilutions. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and be consistent with the seeding density. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic level for your cell line (typically ≤ 0.5%). |
Visualizations
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
RP-001 hydrochloride stability and storage conditions
This technical support center provides essential information regarding the stability and storage of RP-001 hydrochloride for researchers, scientists, and drug development professionals. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1] For short-term use, it is advisable to keep the compound in a cool, dry, and well-ventilated place, in a tightly sealed container to prevent moisture absorption and degradation.[1]
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is 1095 days when stored under the recommended conditions.[1]
Q3: How should I handle this compound in the laboratory?
A3: It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the work area.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 100 mM.[1]
Q5: How can I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO, to the desired concentration.[1] For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the required volume of DMSO. It is recommended to sonicate the solution to ensure complete dissolution.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments using this compound.
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Troubleshooting Steps:
-
Verify that the compound has been consistently stored at the recommended temperature of -20°C.[1]
-
Check if the container has been tightly sealed to prevent exposure to moisture and air.
-
If the compound has been stored at room temperature for an extended period, it may have degraded. Consider using a fresh vial of the compound.
-
Possible Cause 2: Degradation of Stock Solutions.
-
Troubleshooting Steps:
-
Solution Stability: Prepare fresh stock solutions for each experiment, if possible. If storing stock solutions, it is recommended to aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C for extended stability. The stability of the compound in solution will depend on the solvent and storage conditions. A solution stability study is recommended to determine the acceptable storage duration.
-
Stability Data
While specific quantitative stability data for this compound under various stress conditions is not publicly available, the following table summarizes the recommended storage conditions and known stability information.
| Parameter | Recommendation / Data | Reference |
| Storage Temperature | -20°C | [1] |
| Shelf Life (Solid) | 1095 days | [1] |
| Solubility | Soluble in DMSO (100 mM) | [1] |
| Light Sensitivity | Store in a light-protected container (General Guideline) | |
| Hygroscopicity | Store in a tightly sealed container (General Guideline) |
Experimental Protocols
For researchers intending to perform their own stability studies on this compound, a forced degradation study is a common approach to identify potential degradation pathways and develop a stability-indicating analytical method. The following are generalized protocols based on standard practices for hydrochloride salts.
Objective: To assess the stability of this compound under various stress conditions.
Analytical Method: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method should be developed and validated to separate the parent compound from any degradation products.
Forced Degradation Conditions (General Protocol):
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place the solid this compound in a controlled temperature oven (e.g., 70°C) for a defined period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose the solid this compound or a solution of the compound to a light source with a specific intensity and wavelength (e.g., UV light at 254 nm and visible light) for a defined period.
-
Analysis:
-
Analyze the stressed samples at various time points using the validated RP-HPLC method.
-
Determine the percentage of degradation of this compound and identify the formation of any degradation products by observing new peaks in the chromatogram.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for the proper storage of this compound.
References
Preventing RP-001 hydrochloride precipitation in media
This technical support center is designed for researchers, scientists, and drug development professionals to address and prevent the precipitation of RP-001 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist with an EC50 of 9 pM.[1][2][3][4] It is supplied as a hydrochloride salt to improve its handling and solubility. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is limited, particularly in neutral to slightly alkaline pH conditions typical of cell culture media.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in cell culture media (typically pH 7.2-7.4) is a common issue. The primary cause is often the conversion of the more soluble hydrochloride salt to its less soluble free base form at physiological pH.[5] This phenomenon, known as disproportionation, can lead to the compound "crashing out" of the solution.[6][7] Other contributing factors can include high final concentrations, the method of dilution, and the temperature of the media.[8][9]
Q3: What is the maximum recommended final concentration of this compound in cell culture media?
A3: The maximum final concentration will depend on the specific media composition and the percentage of co-solvents like DMSO. It is crucial to determine the empirical solubility limit in your specific experimental setup. As a general guideline, keeping the final DMSO concentration below 0.5% (v/v) is recommended to minimize solvent-induced toxicity and precipitation.[9] A solubility pre-assessment is advised before conducting extensive experiments.
Q4: Can the presence of serum in the media affect the solubility of this compound?
A4: Yes, components in fetal bovine serum (FBS) or other sera, such as proteins, can sometimes help to stabilize small molecules and prevent precipitation.[9][10] However, this effect can be variable. It is recommended to perform solubility tests in both serum-free and serum-containing media if your experimental design allows for both conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
Issue: Immediate Precipitation Upon Addition to Media
This is often observed when a concentrated DMSO stock of this compound is added directly to a large volume of aqueous-based cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of RP-001 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to the media causes a rapid shift in solvent polarity, leading to the drug precipitating before it can be adequately dispersed.[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media to facilitate mixing.[8][9] |
| Low Media Temperature | The solubility of many compounds, including RP-001, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[8][9] |
| pH Shift | The neutral pH of the media causes the hydrochloride salt to convert to its less soluble free base.[5] | While altering media pH is generally not advisable for cell-based assays, ensuring proper CO2 levels in the incubator to maintain stable media pH is important.[9] For non-cell-based assays, a slightly more acidic buffer might be considered. |
Issue: Precipitation Occurs Over Time During Incubation
This may occur even if the initial solution is clear, suggesting that the compound is at or near its saturation point.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution is a supersaturated state that is not thermodynamically stable, leading to eventual precipitation. | Lower the final working concentration of this compound. The presence of serum might help prolong the supersaturated state.[6] |
| Media Evaporation | In long-term experiments, evaporation from culture plates can increase the concentration of all components, including RP-001, pushing it beyond its solubility limit.[8] | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[8] | Minimize the time that culture plates are outside of the incubator. If possible, perform manipulations in a heated enclosure. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In separate sterile tubes, prepare a serial dilution (e.g., 2-fold) of the 10 mM stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to ~1.5 µM:
-
Add 2 µL of 10 mM stock to 198 µL of media (Final concentration: 100 µM, 1% DMSO).
-
Add 2 µL of 5 mM stock (diluted from 10 mM stock in DMSO) to 198 µL of media (Final concentration: 50 µM, 1% DMSO).
-
Continue this for a range of concentrations.
-
Include a vehicle control (2 µL of DMSO in 198 µL of media).
-
-
Incubate: Incubate the tubes or plate at 37°C and 5% CO2 for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
Observe for Precipitation: After incubation, visually inspect each solution for any signs of cloudiness or precipitate. For a more sensitive assessment, transfer a small aliquot to a slide and examine under a microscope for crystalline structures.
-
Determine Maximum Solubility: The highest concentration that remains clear is your working maximum soluble concentration under these conditions.
Protocol 2: Recommended Procedure for Preparing Working Solutions of this compound
Objective: To prepare a clear, stable working solution of this compound in cell culture medium for experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Perform an Intermediate Dilution (if necessary): For very high final concentrations, it may be beneficial to first make an intermediate dilution of your DMSO stock in more DMSO or a small amount of media.
-
Slow Addition and Mixing:
-
Dispense the required volume of pre-warmed media into a sterile conical tube.
-
While gently vortexing or swirling the media, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
For example, to make 10 mL of a 10 µM solution from a 10 mM stock, add 10 µL of the stock to 10 mL of media.
-
-
Final Visual Check: After mixing, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Caption: Signaling pathway of this compound as an S1P1 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
RP-001 Hydrochloride Off-Target Effects Investigation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of RP-001 hydrochloride. This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2][3] Understanding its interaction with other molecular targets is crucial for a comprehensive safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
A1: this compound is a highly potent and selective agonist for the S1P1 receptor, with a reported EC50 of 9 pM.[1][3] It is selective for S1P1 over S1P2, S1P3, and S1P4 receptors.[1] However, it displays moderate affinity for the S1P5 receptor.
Q2: What are the potential off-target effects based on its known selectivity profile?
A2: Given its moderate affinity for S1P5, any physiological effects mediated by S1P5 should be considered potential off-target effects. The physiological roles of S1P receptor subtypes are diverse, and their activation can lead to various cellular responses.[4][5][6][7] It is also important to investigate interactions with a broader range of unrelated targets through comprehensive screening.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A standard approach is to screen the compound against a broad panel of receptors, ion channels, enzymes, and transporters.[8][9][10] This is often performed by contract research organizations (CROs) that offer established safety screening panels. These panels typically include targets known to be associated with adverse drug reactions.[8][10]
Q4: What should I do if I observe an unexpected phenotype in my in vivo or in vitro experiments?
A4: An unexpected phenotype could be due to an off-target effect. The first step is to confirm the on-target activity of this compound in your system. Subsequently, you can use in silico prediction tools to identify potential off-target candidates.[11][12][13] Finally, you would need to validate these potential off-target interactions through direct binding or functional assays.
Troubleshooting Guide
Issue 1: Inconsistent results in functional assays.
-
Possible Cause: Off-target receptor activation or inhibition.
-
Troubleshooting Steps:
-
Confirm S1P1 Receptor Expression: Ensure that the cell line or tissue used in the assay expresses the S1P1 receptor at sufficient levels.
-
Use a Selective Antagonist: Co-incubate with a known selective S1P1 antagonist. If the observed effect is not blocked, it may be mediated by an off-target.
-
Test in a Receptor Knockout/Knockdown Model: If available, use a cell line or animal model lacking the S1P1 receptor to see if the effect persists.
-
Issue 2: Observing effects in cells that do not express S1P1.
-
Possible Cause: This is a strong indication of an off-target effect.
-
Troubleshooting Steps:
-
Characterize the Target: Perform a broad off-target screening panel to identify potential binding partners.
-
Dose-Response Curve: Generate a dose-response curve for the observed effect. The potency (EC50 or IC50) can provide clues about the affinity of the interaction.
-
Literature Search: Investigate the known pharmacology of any identified off-targets to see if they are consistent with the observed phenotype.
-
Data Presentation
Table 1: Known Receptor Selectivity Profile of this compound
| Receptor | Activity | EC50/Ki | Reference |
| S1P1 | Agonist | 9 pM | [1][3] |
| S1P2 | Low Affinity | - | [1] |
| S1P3 | Low Affinity | - | [1] |
| S1P4 | Low Affinity | - | [1] |
| S1P5 | Moderate Affinity | Not Specified |
Table 2: Physiological Roles of S1P Receptor Subtypes
| Receptor | Key Physiological Roles | Potential Off-Target Phenotypes if Activated | Reference |
| S1P1 | Lymphocyte trafficking, endothelial cell barrier function, vascular development. | Altered immune cell distribution, changes in vascular permeability. | [4][7][14] |
| S1P2 | Regulation of cell migration, vascular tone, and auditory function. | Changes in cell migration, vasoconstriction/vasodilation, hearing impairment. | [7] |
| S1P3 | Cardiac function, vascular tone, airway constriction. | Bradycardia, hypertension, bronchoconstriction. | |
| S1P4 | Hematopoietic and immune cell function. | Alterations in immune cell populations and function. | |
| S1P5 | Natural killer (NK) cell trafficking, oligodendrocyte function. | Altered NK cell activity, potential effects on myelination. |
Experimental Protocols
Protocol 1: General Off-Target Screening Using a Commercial Panel
This protocol outlines a general workflow for submitting a compound like this compound for broad off-target screening.
-
Compound Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assays is compatible with the screening platform (typically <0.5%).
-
CRO Selection and Panel Choice: Select a reputable CRO that offers in vitro safety pharmacology profiling. Choose a panel that covers a broad range of targets, including GPCRs, ion channels, enzymes, and transporters. A common starting point is a panel of 40-100 targets.[8][10]
-
Assay Execution: The CRO will perform radioligand binding assays or functional assays to determine the percentage of inhibition or activation of each target at a specified concentration of this compound (e.g., 10 µM).
-
Data Analysis: The CRO will provide a report summarizing the results. Typically, a cutoff of >50% inhibition or activation is used to identify significant "hits."
-
Follow-up Studies: For any identified hits, it is crucial to perform follow-up studies to confirm the interaction and determine the potency (IC50 or EC50) of this compound at that target.
Protocol 2: Investigating G-Protein Coupled Receptor (GPCR) Signaling Pathways
This protocol provides a general method for investigating the signaling pathway of a GPCR that has been identified as a potential off-target.
-
Cell Line Selection: Use a cell line that endogenously expresses the GPCR of interest or a recombinant cell line overexpressing the receptor.
-
Second Messenger Assays:
-
cAMP Measurement: For Gs or Gi coupled receptors, measure changes in intracellular cyclic AMP (cAMP) levels using commercially available kits (e.g., HTRF, FRET, or ELISA-based assays).
-
Calcium Flux Assay: For Gq coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) and a plate reader with an injection module.
-
-
β-Arrestin Recruitment Assay: To investigate G-protein independent signaling, use a β-arrestin recruitment assay (e.g., BRET or FRET-based) to measure the interaction between the GPCR and β-arrestin upon ligand stimulation.[15][16]
-
Data Analysis: Generate dose-response curves for each signaling pathway to determine the potency (EC50) and efficacy (Emax) of this compound.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Investigation.
Caption: Logical Relationship of On-Target vs. Off-Target Effects.
References
- 1. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Sphingosine 1-phosphate receptors: from biology to physiopathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
Technical Support Center: RP-001 Hydrochloride Cytotoxicity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of RP-001 hydrochloride. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and hypothetical cytotoxicity data to serve as a reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As an agonist, it mimics the natural ligand, sphingosine-1-phosphate, and activates the S1P1 receptor. This receptor is involved in regulating various cellular processes, including cell proliferation, survival, and migration.
Q2: How should I store and handle this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.[1] Stock solutions can be prepared in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Which cell lines are suitable for testing the cytotoxicity of this compound?
A3: The choice of cell line will depend on the research question. Since S1P1 receptors are widely expressed, a variety of cell lines could be used. For cancer research, cell lines with known S1P1 expression or dysregulated survival pathways, such as the PI3K/AKT/mTOR pathway, would be relevant.[3][4][5] It is crucial to select cell lines appropriate for the specific therapeutic area being investigated.
Q4: What is a typical concentration range to use for initial cytotoxicity screening of this compound?
A4: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This wide range helps in determining the IC50 (half-maximal inhibitory concentration) of the compound.
Troubleshooting Common Issues in Cytotoxicity Assays
This guide addresses specific problems you might encounter during your experiments with this compound.
| Issue ID | Problem Description | Potential Causes | Suggested Solutions |
| RP-V-01 | High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven number of cells per well. 2. Pipetting errors: Inaccurate dispensing of compound or assay reagents. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Use calibrated pipettes: Practice consistent pipetting technique. 3. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. |
| RP-V-02 | No cytotoxic effect observed, even at high concentrations. | 1. Short incubation time: The treatment duration may be insufficient to induce cell death. 2. Cell line resistance: The chosen cell line may be insensitive to the compound's mechanism of action. 3. Compound inactivity: The compound may have degraded due to improper storage. | 1. Perform a time-course experiment: Test different incubation times (e.g., 24h, 48h, 72h). 2. Use a sensitive positive control: Ensure the assay is working with a known cytotoxic agent. 3. Verify compound integrity: Use freshly prepared solutions and follow storage guidelines. |
| RP-V-03 | High background signal in "no cell" control wells. | 1. Media components: Phenol (B47542) red or other components in the culture medium can interfere with the assay's absorbance reading.[6] 2. Compound interference: this compound itself might react with the assay reagent. | 1. Use phenol red-free medium: This is especially important for colorimetric assays like MTS or MTT.[6] 2. Run a compound control: Test this compound in cell-free media with the assay reagent to check for direct reactivity. |
| RP-V-04 | Precipitate formation in the culture medium. | 1. Poor compound solubility: The compound may be precipitating at higher concentrations in the aqueous culture medium. | 1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). 2. Prepare fresh dilutions: Make dilutions from the stock solution immediately before use. |
Hypothetical Cytotoxicity Data for this compound
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour incubation period, as determined by an MTS assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 10.5 |
| PC-3 | Prostate Cancer | 32.1 |
Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Detailed Experimental Protocols
MTS Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability.[6][7][8]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (phenol red-free recommended)
-
96-well, flat-bottom, sterile microplates
-
MTS reagent (containing PES or PMS)
-
Multi-channel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete, phenol red-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" (medium with the same concentration of solvent, e.g., DMSO) and "no cell" blank wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating a relevant signaling pathway and the experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway and the potential influence of S1P1 agonism.
Caption: Experimental workflow for the MTS cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: RP-001 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing RP-001 hydrochloride in animal studies. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The optimal vehicle for this compound depends on the administration route and the physicochemical properties of the compound. For intravenous (IV) administration, this compound can often be dissolved in sterile isotonic saline. For oral, subcutaneous (SC), or intraperitoneal (IP) routes, the choice of vehicle may require more consideration, especially if solubility is a limiting factor. It is crucial to assess the stability of this compound in the chosen vehicle at the desired concentration and storage conditions.
Q2: How can I improve the solubility of this compound for my animal studies?
A2: If this compound exhibits poor solubility in aqueous solutions, several strategies can be employed. These include the use of co-solvents, cyclodextrins, or formulating the compound as a suspension or emulsion. For instance, studies with lurasidone (B1662784) hydrochloride have shown that complexation with hydroxypropyl-β-cyclodextrin can significantly increase its solubility.[1] It is essential to ensure that any excipients used are non-toxic and do not interfere with the experimental outcomes.
Q3: What are the common routes of administration for hydrochloride salts in animal models?
A3: The most common routes of administration in animal studies are intravenous (IV), oral (PO), subcutaneous (SC), and intraperitoneal (IP).[2] The choice of route depends on the study's objective, the desired pharmacokinetic profile, and the compound's characteristics. IV administration provides immediate and complete bioavailability, while oral administration is often preferred for its clinical relevance. SC and IP injections are also frequently used for their ease of administration and to achieve sustained exposure.[2][3][4]
Q4: Are there any known stability issues with this compound in solution?
A4: The stability of any drug, including hydrochloride salts, in solution is a critical factor for successful in vivo studies.[5] For example, some compounds can be sensitive to pH, light, or temperature.[5][6] It is recommended to conduct pre-formulation stability studies to determine the optimal storage conditions and the shelf-life of the dosing solution. Understanding the degradation profile of the drug under physiological conditions is also important, especially for orally administered compounds that are exposed to the low pH of the stomach.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the dosing solution.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Decrease the concentration of the dosing solution if the study design allows.
-
Try a different vehicle or a combination of excipients to improve solubility (e.g., co-solvents, surfactants, or cyclodextrins).
-
Adjust the pH of the solution, as the solubility of hydrochloride salts can be pH-dependent.
-
If precipitation occurs at lower temperatures, consider preparing the solution fresh before each administration and maintaining it at a controlled temperature.
-
Issue 2: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent administration technique, particularly for oral gavage or intraperitoneal injections. It could also be due to physiological variability among the animals.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and standardized on the administration technique.
-
For oral administration, ensure the gavage needle is correctly placed to avoid accidental dosing into the lungs.
-
For IP injections, be mindful of the injection site to avoid administration into organs or fatty tissue.
-
Fasting the animals overnight before oral dosing can help reduce variability in gastrointestinal absorption.[7]
-
Increase the number of animals per group to improve statistical power and account for inter-individual variability.
-
Issue 3: Unexpected adverse effects or toxicity in the animals.
-
Possible Cause: The dose of this compound may be too high, or the vehicle itself could be causing toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Administer a vehicle-only control group to differentiate between vehicle-induced effects and compound-related toxicity.
-
Carefully observe the animals for clinical signs of toxicity and monitor body weight regularly.
-
Review the literature for known toxicities of similar compounds or the excipients being used.
-
Experimental Protocols & Data
Table 1: Example Pharmacokinetic Parameters of a Hydrochloride Salt (Topotecan Hydrochloride) in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) - Lactone Form | Bioavailability (%) - Total Form |
| Intravenous (IV) | 4 | 100 | 100 |
| Oral (PO) | 4 | ~22 | ~20 |
| Subcutaneous (SC) | 4 | 88.05 | 99.75 |
Data synthesized from a study on Topotecan Hydrochloride in rats.[3][4]
Protocol: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Based on pre-formulation studies, dissolve this compound in the selected vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) to the desired concentration.
-
Ensure the solution is homogenous and free of precipitates. Prepare fresh daily unless stability data supports longer storage.
-
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (8 weeks old, 240-260 g) overnight (approximately 12 hours) before dosing, with free access to water.[8]
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
-
Administration:
-
Administer the this compound solution orally using a ball-tipped gavage needle.
-
The volume should not exceed 10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and deliver the dose into the stomach.
-
-
Post-Administration:
-
Return the animals to their cages with free access to food and water.
-
Monitor the animals for any adverse reactions.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) for pharmacokinetic analysis.
-
Visualizations
Caption: Workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for inconsistent in vivo data.
References
- 1. mdpi.com [mdpi.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: RP-001 Hydrochloride Quality Control & Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RP-001 hydrochloride. The information is designed to address common issues encountered during quality control and purity analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity of this compound?
A1: The most common and recommended method for determining the purity of this compound and other similar compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method is valued for its ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, offering high sensitivity, precision, and accuracy.[1][4][5]
Q2: How can I identify unknown peaks in my chromatogram?
A2: Identifying unknown peaks requires a combination of techniques. Initially, a forced degradation study can help determine if the unknown peak is a degradation product.[4][6][7] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information of the impurity.[8][9] For complete structural elucidation, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]
Q3: What are the typical acceptance criteria for purity and impurities?
A3: Acceptance criteria for purity and impurities are typically guided by regulatory standards such as those from the International Council for Harmonisation (ICH). For a new drug substance, the identification threshold for an impurity may be set at a certain percentage of the API, above which the impurity must be identified.[12] The qualification threshold is the level above which an impurity's biological safety must be established.[12] Specific limits will depend on the stage of drug development and the intended therapeutic dose.
Q4: How should I prepare my sample of this compound for HPLC analysis?
A4: A stock solution of this compound should be prepared by accurately weighing the substance and dissolving it in a suitable diluent, often the mobile phase or a component of it, to a known concentration.[1][13] This stock solution is then further diluted to the desired concentration for analysis.[13] It is crucial to ensure complete dissolution, which can be aided by ultrasonication.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible pH of the mobile phase causing the analyte to be in a mixed ionic state.
-
Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. For amine-containing compounds like many hydrochlorides, a lower pH (e.g., pH 2.5-3.5) is often used to ensure the analyte is fully protonated and interacts consistently with the stationary phase.[3][14]
-
Possible Cause: Secondary interactions with the stationary phase, particularly with residual silanols on C18 columns.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[14] This will mask the active silanol (B1196071) sites and improve peak shape. Alternatively, use a column with end-capping or a different stationary phase.
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample.[13]
Problem 2: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. Typically, flushing with 10-20 column volumes is recommended.
-
Possible Cause: Fluctuations in mobile phase composition.
-
Solution: If preparing the mobile phase manually, ensure accurate measurements. Use a high-quality HPLC pump and consider using an online degasser. For gradient elution, ensure the pump's mixing performance is optimal.
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[15]
Problem 3: Extraneous or Ghost Peaks
-
Possible Cause: Contaminants in the mobile phase, diluent, or from the sample itself.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase and samples before use.[7] Run a blank injection (diluent only) to identify the source of the ghost peaks.
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol on the autosampler. If necessary, inject a strong solvent (like 100% acetonitrile (B52724) or methanol) between sample runs to clean the injection system.
Quantitative Data Summary
The following tables summarize typical validation parameters for an RP-HPLC method for a hydrochloride compound, based on literature for similar substances.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[1] |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0%[6] |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[13][14] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4][5][14] |
| Limit of Quantitation (LOQ) | 0.05 - 0.3 µg/mL[4][5][14] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4][14] |
| Precision (% RSD) | ≤ 2.0%[15] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of this compound
1. Objective: To determine the purity of this compound and quantify its related substances using a stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
This compound Reference Standard
-
This compound Sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric Acid
-
High-purity water
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 60:40 v/v).[14] The exact ratio may need optimization.
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound to find its absorbance maximum (λmax).[4]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the standard solution. The system is suitable for use if the %RSD of the peak areas is not more than 2.0% and the tailing factor is not more than 2.0.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Calculate the percentage of each impurity by area normalization or by using a reference standard for the impurity if available.
Protocol 2: Forced Degradation Study
1. Objective: To assess the stability-indicating nature of the HPLC method by subjecting this compound to various stress conditions.
2. Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.[4][7]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.[4][7]
-
Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep at room temperature or heat gently.[4][7]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.[16]
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., in a photostability chamber).[16]
After exposure, dilute the samples appropriately and analyze by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.[17]
Visualizations
Caption: Workflow for RP-HPLC Purity Analysis of this compound.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. isca.me [isca.me]
- 2. jopcr.com [jopcr.com]
- 3. ijcpa.in [ijcpa.in]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. japsonline.com [japsonline.com]
- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a validated RP-LC/ESI-MS-MS method for separation, identification and determination of related substances of tamsulosin in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. uspnf.com [uspnf.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RP-001 Hydrochloride and Siponimod: Potency, Selectivity, and Efficacy in S1P1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RP-001 hydrochloride and siponimod (B560413), two selective modulators of the sphingosine-1-phosphate (S1P) receptor pathway. The following sections objectively present their mechanisms of action, receptor selectivity, and available efficacy data, supported by experimental details and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are critical regulators of lymphocyte trafficking. Modulation of S1P1 has emerged as a successful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis. By preventing the egress of lymphocytes from lymph nodes, S1P1 modulators reduce the infiltration of these immune cells into the central nervous system. This guide focuses on a preclinical compound, this compound, and an approved therapeutic, siponimod, to highlight their distinct pharmacological profiles and available efficacy data.
Mechanism of Action and Signaling Pathway
Both this compound and siponimod are agonists of the S1P1 receptor. Upon binding, they induce the internalization and degradation of the receptor, a process known as functional antagonism. This down-regulation of S1P1 on the surface of lymphocytes renders them unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues, effectively sequestering them and reducing circulating lymphocyte counts.
Potency and Selectivity
A key differentiator between S1P receptor modulators is their potency and selectivity profile across the five S1P receptor subtypes (S1P1-5). High selectivity for S1P1 is often sought to minimize off-target effects associated with other subtypes, such as the cardiovascular effects linked to S1P3 activation.
| Compound | Target(s) | EC50 (S1P1) | Selectivity Profile |
| This compound | S1P1 | 9 pM[1][2][3] | Selective for S1P1 with moderate affinity for S1P5 and little activity on S1P2-S1P4.[1] |
| Siponimod | S1P1, S1P5 | ~0.4 nM[4] | Selective for S1P1 and S1P5 with low affinity for S1P2 (>10,000 nM), S1P3 (>1000 nM), and S1P4 (750 nM).[4][5] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Efficacy Data
Direct comparative efficacy studies between this compound and siponimod are not publicly available. Therefore, this section presents the available preclinical data for this compound and clinical data for siponimod.
This compound: Preclinical Efficacy
The primary reported effect of this compound is the dose-dependent reduction of circulating lymphocytes.
| Parameter | Result | Species |
| In vivo Lymphopenia EC50 | 0.03 mg/kg[1][6] | Mice |
Siponimod: Clinical Efficacy in Secondary Progressive Multiple Sclerosis (SPMS)
Siponimod has undergone extensive clinical evaluation, with the pivotal Phase 3 EXPAND trial demonstrating its efficacy in patients with SPMS.
| Endpoint | Siponimod vs. Placebo | p-value |
| Risk reduction in 3-month confirmed disability progression | 21%[3][7] | 0.013[3] |
| Risk reduction in 6-month confirmed disability progression | 26%[3][7] | 0.006[3] |
| Reduction in annualized relapse rate | 55.5%[3][7] | <0.0001[3] |
| Reduction in T1 Gd+ lesion number | 86.6%[3] | <0.0001[3] |
| Reduction in new or enlarging T2 lesion number | 81%[3] | <0.0001[3] |
| Reduction in the rate of brain volume loss | 23.4%[3][7] | 0.0002[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro S1P1 Receptor Activation Assay (for EC50 determination)
-
Cell Line: Typically, a recombinant cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) is used.
-
Assay Principle: The assay measures a downstream signaling event following receptor activation, such as GTPγ[³⁵S] binding, calcium mobilization, or β-arrestin recruitment.
-
Procedure:
-
Cells are cultured and plated in microtiter plates.
-
Cells are incubated with varying concentrations of the test compound (e.g., this compound or siponimod).
-
A detection reagent specific to the signaling readout is added.
-
The signal is measured using a plate reader.
-
Data are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.
-
In Vivo Lymphopenia Assessment in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) or vehicle control, typically via oral gavage or intravenous injection.
-
Blood samples are collected at various time points post-administration.
-
Complete blood counts (CBCs) with differential are performed to determine the absolute lymphocyte count.
-
The percentage reduction in lymphocytes compared to the vehicle control group is calculated.
-
For EC50 determination, multiple dose groups are used to generate a dose-response curve.
-
Phase 3 Clinical Trial (EXPAND Study for Siponimod)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with a diagnosis of secondary progressive multiple sclerosis.
-
Intervention: Patients were randomized to receive either 2 mg of siponimod daily or a placebo.
-
Primary Endpoint: Time to 3-month confirmed disability progression (CDP), as measured by the Expanded Disability Status Scale (EDSS).
-
Secondary Endpoints: Included time to 6-month CDP, annualized relapse rate, and various MRI measures of disease activity and brain atrophy.
-
Duration: The study was event-driven, with a variable treatment duration for individual patients.
Summary and Conclusion
This compound and siponimod are both selective S1P1 receptor modulators that function by inducing receptor internalization and subsequent lymphocyte sequestration.
-
This compound demonstrates exceptional potency for the S1P1 receptor in preclinical models, with a picomolar EC50.[1][2][3] Its in vivo efficacy has been characterized by its ability to induce lymphopenia in mice.[1][6]
-
Siponimod , while less potent than this compound at the S1P1 receptor, is a clinically validated therapeutic for secondary progressive multiple sclerosis.[7] Its efficacy in reducing disability progression, relapse rates, and neuroinflammation has been robustly demonstrated in a large-scale clinical trial.[3][7] Siponimod's dual activity on S1P1 and S1P5 may contribute to its neuroprotective effects.[5][6]
For researchers in drug development, this compound represents a tool compound with high potency and selectivity for S1P1, making it suitable for preclinical investigations into the roles of S1P1 signaling. Siponimod, on the other hand, serves as a benchmark for a clinically successful S1P receptor modulator, with a well-defined efficacy and safety profile in a relevant patient population. The comparison of these two molecules underscores the translation of potent receptor modulation into tangible clinical benefit and highlights the different stages of drug development.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
Validating RP-001 Hydrochloride Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P₁ receptor agonist, RP-001 hydrochloride, with established positive controls. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the activity of this compound in your research.
Introduction to this compound and S1P₁ Receptor Agonism
This compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. The primary mechanism of action for this compound and other S1P₁ agonists is the induction of receptor internalization, which leads to a functional antagonism by removing the receptor from the cell surface and preventing its signaling. This modulation of S1P₁ has therapeutic potential in autoimmune diseases and other inflammatory conditions.
To rigorously validate the in vitro activity of this compound, it is essential to compare its performance against well-characterized positive controls known to act on the S1P₁ receptor. This guide focuses on a comparative analysis with FTY720 (Fingolimod), a widely recognized S1P receptor modulator.
Comparative Analysis of S1P₁ Receptor Internalization
The hallmark of S1P₁ receptor agonism is the internalization of the receptor. This process is typically initiated by the recruitment of β-arrestin to the activated receptor. The potency and efficacy of this compound in inducing S1P₁ receptor internalization can be quantitatively compared to a positive control like FTY720-phosphate (the active form of FTY720).
While a direct head-to-head study providing a side-by-side quantitative comparison of this compound and FTY720 was not identified in the public domain, the following table presents known activity values for this compound and FTY720-phosphate from separate studies. It is important to note that direct comparisons within the same experimental setup are ideal for eliminating inter-assay variability.
| Compound | Target | Assay Type | Key Parameter | Reported Value |
| This compound | S1P₁ Receptor | Not Specified | EC₅₀ | 9 pM |
| FTY720-phosphate | S1P₁ Receptor | β-arrestin recruitment | EC₅₀ | 1.5 nM |
| FTY720-phosphate | S1P₁ Receptor | Gαi activation | EC₅₀ | 1.1 nM |
Note: The EC₅₀ values for FTY720-phosphate are from a study that assessed both Gαi signaling and β-arrestin recruitment, highlighting its equipotent activity in both pathways which are crucial for receptor internalization[1]. The EC₅₀ for this compound indicates high potency, though the specific assay conditions are not detailed in the available literature.
Experimental Protocols
To enable researchers to conduct their own validation studies, this section provides a detailed, generalized protocol for a common in vitro assay used to measure S1P₁ receptor internalization.
S1P₁ Receptor Internalization Assay Protocol (Fluorescence Microscopy-Based)
This protocol is adapted from established methods for assessing GPCR internalization.
1. Cell Culture and Seeding:
-
Use a cell line stably expressing a fluorescently-tagged human S1P₁ receptor (e.g., S1P₁-eGFP) in a suitable medium. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Seed the cells onto 96-well, clear-bottom black imaging plates at an appropriate density to achieve 70-80% confluency on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
2. Compound Preparation:
-
Prepare stock solutions of this compound and the positive control (e.g., FTY720, which will be phosphorylated in situ by the cells, or directly use FTY720-phosphate) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare a serial dilution of the test compounds and the positive control in a serum-free assay buffer to the desired final concentrations.
3. Agonist Stimulation:
-
Gently wash the cells with pre-warmed assay buffer.
-
Add the diluted compounds (this compound and positive control) to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
4. Cell Staining and Fixation (Optional but Recommended):
-
After incubation, gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
To visualize the nuclei, you can stain the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole).
5. Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles or by the decrease in plasma membrane fluorescence.
-
The data can be analyzed to determine the EC₅₀ value for each compound, representing the concentration at which 50% of the maximal receptor internalization is observed.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the S1P₁ signaling pathway leading to receptor internalization and a typical experimental workflow for its validation.
References
Comparative Analysis of RP-001 Hydrochloride: A Potent S1P1 Receptor Agonist
A comprehensive guide for researchers and drug development professionals on the experimental data of RP-001 hydrochloride in comparison to other sphingosine-1-phosphate receptor 1 (S1P1) modulators.
This guide provides a detailed comparison of this compound with other notable S1P1 receptor agonists, including Fingolimod, Siponimod, Ozanimod (B609803), and Ponesimod. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, most notably in regulating the trafficking of lymphocytes from secondary lymphoid organs.[1] Agonism of the S1P1 receptor subtype on lymphocytes induces their sequestration in these organs, leading to a reduction in circulating lymphocytes, a process known as lymphopenia.[1] This mechanism is a key therapeutic strategy for autoimmune diseases like multiple sclerosis, as it prevents the migration of autoreactive lymphocytes to sites of inflammation.[1]
This compound is a potent and selective S1P1 receptor agonist.[2][3][4][5] Like other S1P1 modulators, its primary mechanism of action involves the induction of S1P1 receptor internalization and polyubiquitination, leading to a functional antagonism that traps lymphocytes in the lymph nodes.[2][3][4] This guide will delve into the comparative potency and in vivo effects of this compound and its counterparts.
Quantitative Comparison of S1P1 Receptor Agonists
The following tables summarize the available quantitative data for this compound and other selected S1P1 receptor agonists, focusing on their potency at the S1P1 receptor and their in vivo effect on lymphocyte counts.
Table 1: In Vitro Potency at the S1P1 Receptor
| Compound | S1P1 Receptor EC50 |
| This compound | 9 pM [2][3][4][5] |
| Fingolimod (FTY720-P) | ~0.3-0.6 nM[6] |
| Siponimod (BAF312) | 0.4 nM[7] |
| Ozanimod (RPC1063) | 160 pM (cAMP assay) / 410 pM (GTPγS assay)[8] |
| Ponesimod (ACT-128800) | 5.7 nM[9] |
Table 2: In Vivo Efficacy - Induction of Lymphopenia
| Compound | Dose | Effect on Lymphocyte Count |
| This compound | EC50 of 0.03 mg/kg for lymphopenia [2] | Causes dose-dependent rapid lymphopenia with rapid recovery. [2] |
| Fingolimod | 0.5 mg daily | Reduction of absolute lymphocyte counts.[10][11][12][13][14] Steady state lymphopenia reached after 6 months.[10] |
| Siponimod | 2 mg daily | Dose-dependent reduction to 20-30% of baseline values.[15][16] |
| Ozanimod | 0.5 mg and 1 mg daily | Dose-dependent reductions. 1 mg dose led to >75% reduction in CD19+ B- and CD3+ T-cell counts at day 85.[17][18] Absolute lymphocyte count decreased to ~45% of baseline at 3 months.[19] |
| Ponesimod | 20 mg daily | Dose-dependent sequestration of lymphocytes in lymphoid organs.[20][21] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor activation by an agonist leads to lymphocyte sequestration.
Experimental Workflow for S1P1 Agonist Evaluation
Caption: Workflow for evaluating the performance of S1P1 receptor agonists.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
S1P1 Receptor Binding Assay
Objective: To determine the binding affinity (EC50 or IC50) of a test compound to the S1P1 receptor.
General Protocol:
-
Cell Culture: Use a cell line stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using filtration through a glass fiber filter.
-
Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The EC50 value can be determined in functional assays measuring downstream signaling (e.g., GTPγS binding or cAMP inhibition).
S1P1 Receptor Internalization Assay
Objective: To visually and quantitatively assess the ability of a test compound to induce the internalization of the S1P1 receptor.
General Protocol:
-
Cell Culture: Use a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the internalization of the S1P1 receptor by measuring the translocation of the fluorescent signal from the plasma membrane to intracellular compartments.
In Vivo Lymphopenia Assay
Objective: To evaluate the in vivo efficacy of a test compound in reducing peripheral lymphocyte counts.
General Protocol:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.
-
Blood Sampling: Collect blood samples from the animals at different time points after compound administration.
-
Lymphocyte Counting: Perform a complete blood count (CBC) to determine the absolute number of lymphocytes.
-
Data Analysis: Plot the percentage of lymphocyte reduction from baseline against the dose of the test compound to determine the dose-response relationship and calculate the EC50 for lymphopenia.
References
- 1. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Management of lymphopenia associated with… | Neurology Academy [neurologyacademy.org]
- 13. Basis for fluctuations in lymphocyte counts in fingolimod-treated patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risk factors for fingolimod-induced lymphopenia in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novartis.com [novartis.com]
- 16. The Need for the Closer Monitoring of Novel Drugs in MS: A Siponimod Retrospective Cohort Study (Realhes Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. deepdyve.com [deepdyve.com]
RP-001 Hydrochloride: A Profile of High Selectivity for the S1P1 Receptor
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of RP-001 hydrochloride's selectivity for the sphingosine-1-phosphate (S1P) receptor subtype 1 (S1P1) against other S1P receptors, supported by available data and detailed experimental methodologies.
This compound has emerged as a potent and highly selective agonist for the S1P1 receptor, a key regulator of lymphocyte trafficking and endothelial barrier function. This selectivity is crucial for therapeutic applications, as off-target effects on other S1P receptor subtypes can lead to undesirable side effects.
Quantitative Selectivity Profile
For a clear comparison, the following table summarizes the known activity of this compound.
| Receptor | Agonist Activity (EC50) | Selectivity vs. S1P1 |
| S1P1 | 9 pM | - |
| S1P2 | Data not available | Selective |
| S1P3 | Data not available | Selective |
| S1P4 | Data not available | Selective |
| S1P5 | Moderate affinity (quantitative data not available) | Lower than S1P1 |
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and well-defined experimental assays. The following are detailed methodologies for key experiments typically used to characterize the activity of compounds like this compound at S1P receptors.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity of this compound for each of the five S1P receptor subtypes.
Materials:
-
Membrane preparations from cells overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Radioligand, such as [³H]S1P.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled S1P receptor agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G protein signaling downstream of each S1P receptor subtype.
Materials:
-
Membrane preparations from cells overexpressing a single human S1P receptor subtype.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the membranes with varying concentrations of this compound in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
If using a filtration-based method, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
If using an SPA-based method, add SPA beads that will bind to the membranes, bringing the [³⁵S]GTPγS in close proximity for signal detection.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter or a suitable microplate reader for SPA.
-
Basal binding is determined in the absence of any agonist.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
S1P Receptor Signaling Pathways
Binding/Functional Assay Workflow
References
Comparative Analysis of RP-001 Hydrochloride and Other S1P1 Modulators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel, potent S1P1 modulator, RP-001 hydrochloride, alongside other prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform preclinical and clinical research decisions.
Introduction to S1P1 Modulation
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in various physiological processes, most notably in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.[1][2] Modulation of the S1P1 receptor subtype has emerged as a key therapeutic strategy for autoimmune diseases, particularly multiple sclerosis. By acting as functional antagonists, S1P1 modulators induce the internalization and degradation of the receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient and thereby sequestering them within the lymph nodes.[1][2] This reduction in circulating lymphocytes is believed to limit the infiltration of autoreactive immune cells into the central nervous system and other tissues, mitigating inflammatory damage.[1] This guide will delve into the characteristics of this compound and compare it with established S1P1 modulators such as fingolimod, siponimod, ozanimod, and ponesimod (B1679046).
Comparative Performance of S1P1 Modulators
The following tables summarize the key performance characteristics of this compound and other selected S1P1 modulators based on available preclinical and clinical data.
Table 1: Receptor Selectivity and Potency
| Modulator | S1P1 EC₅₀ / Kᵢ | S1P2 Affinity | S1P3 Affinity | S1P4 Affinity | S1P5 Affinity | Reference |
| This compound | 9 pM (EC₅₀) | Low | Low | Low | Moderate | [3] |
| Fingolimod (phosphorylated) | Sub-nanomolar | Agonist | Agonist | Agonist | Agonist | [4] |
| Siponimod | Sub-nanomolar | - | - | - | High | [5] |
| Ozanimod | Sub-nanomolar | - | - | - | High | [6] |
| Ponesimod | Nanomolar | - | - | - | - | [7] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Modulator | Half-life | Lymphocyte Reduction | Reversibility of Lymphopenia | Key Characteristics | Reference |
| This compound | Short-acting | Dose-dependent | Rapid | Picomolar potency, high selectivity for S1P1. | [3] |
| Fingolimod | Long | Significant | Slow (weeks to months) | First-generation, non-selective S1P modulator. | [5] |
| Siponimod | ~30 hours | Significant | ~10 days | Selective for S1P1 and S1P5. | [5][6] |
| Ozanimod | ~19 hours | Significant | Rapid | Selective for S1P1 and S1P5. | [6] |
| Ponesimod | ~33 hours | Significant | ~1 week | Selective for S1P1. | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for assessing modulator activity.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P1 Modulator Evaluation.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[8]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of S1P1 modulators.
-
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³⁵S]GTPγS (radioligand).
-
Non-labeled GTPγS (for non-specific binding determination).
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds (e.g., this compound) at various concentrations.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess non-labeled GTPγS) from total binding.
-
Plot the specific binding against the logarithm of the test compound concentration to determine EC₅₀ and Eₘₐₓ values.[9]
-
S1P1 Receptor Internalization Assay
This cell-based assay visually or quantitatively measures the translocation of the S1P1 receptor from the cell membrane to intracellular compartments upon agonist stimulation.[10][11]
-
Objective: To assess the functional antagonist activity of S1P1 modulators.
-
Materials:
-
A stable cell line expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).[10]
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
A known S1P1 agonist as a positive control.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst stain).
-
High-content imaging system or fluorescence microscope.
-
-
Procedure:
-
Seed the S1P1-eGFP expressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium for a few hours.
-
Treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 1-2 hours) at 37°C.
-
Fix the cells with paraformaldehyde.
-
Wash the cells and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-eGFP signal from the plasma membrane to intracellular vesicles.
-
Plot the percentage of receptor internalization against the logarithm of the test compound concentration to determine the potency of functional antagonism.[12]
-
In Vivo Lymphocyte Sequestration Assay
This in vivo assay measures the reduction of circulating lymphocytes in the peripheral blood of animals following the administration of an S1P1 modulator.[3][13]
-
Objective: To evaluate the in vivo pharmacodynamic effect of S1P1 modulators.
-
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Test compounds formulated for in vivo administration (e.g., oral gavage, intravenous injection).
-
Anesthesia.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Flow cytometer.
-
Fluorescently-labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
-
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Collect a baseline blood sample from each animal.
-
Administer the test compound or vehicle to the animals.
-
Collect blood samples at various time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Perform a complete blood count or use flow cytometry to specifically quantify the number of circulating T and B lymphocytes.
-
For flow cytometry, stain the blood samples with fluorescently-labeled antibodies.
-
Acquire and analyze the data to determine the percentage reduction in lymphocyte counts compared to baseline and vehicle-treated animals.
-
Plot the lymphocyte count over time to assess the onset, magnitude, and duration of lymphopenia.[3]
-
Conclusion
This compound represents a highly potent and selective S1P1 modulator with a distinct preclinical profile characterized by its picomolar potency and rapid in vivo effects. In comparison to less selective, first-generation modulators like fingolimod, this compound and other newer agents such as siponimod, ozanimod, and ponesimod offer improved selectivity for the S1P1 receptor, which may translate to a better safety profile. The choice of an S1P1 modulator for further development or research will depend on the specific therapeutic goals, considering factors such as desired duration of action, reversibility of effects, and the specific disease context. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this promising class of immunomodulatory compounds.
References
- 1. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 6. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fingolimod Resistance: A Comparative Analysis of RP-001 Hydrochloride's Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RP-001 hydrochloride and fingolimod (B1672674), particularly in the context of overcoming limitations analogous to resistance. By examining their mechanisms of action and preclinical efficacy, this document aims to highlight the potential advantages of a selective S1P1 receptor agonist.
Fingolimod (FTY720), a non-selective sphingosine-1-phosphate (S1P) receptor modulator, has been a valuable therapeutic agent in autoimmune diseases such as multiple sclerosis. Its mechanism involves functional antagonism of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS). However, its broad receptor profile (S1P1, S1P3, S1P4, S1P5) can lead to off-target effects and potential for resistance or suboptimal response in certain patient populations. In contrast, this compound is a potent and highly selective S1P1 receptor agonist, offering a more targeted approach to immunomodulation. This guide explores the efficacy of this compound in models where the non-selective nature of fingolimod may present limitations.
Comparative Efficacy in Preclinical Models
While direct head-to-head studies in established "fingolimod-resistant" models are not yet prevalent in published literature, a comparison of their efficacy in the well-established Experimental Autoimmune Encephalomyelitis (EAE) model, a cornerstone for multiple sclerosis research, provides valuable insights. The EAE model mimics key aspects of the inflammatory demyelination seen in MS.
Table 1: Comparative Efficacy of S1P Receptor Modulators in EAE Models
| Compound | Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| This compound | EAE in mice | Prophylactic and Therapeutic | Reduction in clinical score, delayed onset of disease | Significant attenuation of EAE severity. |
| Fingolimod (FTY720) | EAE in mice | Prophylactic (0.3 mg/kg/day) | Reduction in clinical score | Significant inhibition of EAE clinical scores (e.g., score of 0.27 ± 0.12 vs. 2.8 ± 0.5 in untreated at day 20).[1] |
| Fingolimod (FTY720) | EAE in mice | Therapeutic (0.3 mg/kg/day from day 21) | Reduction in clinical score | Significant modification of clinical score compared to untreated EAE mice.[2] |
| Fingolimod (FTY720) | EAE in mice | Therapeutic (0.3 and 1 mg/kg from day 12) | Reduction in neurological disability score | Significantly lower neurological disability scores compared to the untreated EAE group from day 17 onwards.[3] |
Note: Direct comparative quantitative data for this compound from a single head-to-head study with fingolimod in EAE is not available in the provided search results. The efficacy of RP-001 is inferred from its characterization as a potent S1P1 agonist and its documented use in EAE models.
Understanding the Mechanisms: Selectivity as a Key Differentiator
The primary difference between this compound and fingolimod lies in their receptor selectivity. This selectivity is hypothesized to translate into a more favorable efficacy and safety profile, particularly in scenarios where modulation of other S1P receptors is undesirable.
Signaling Pathways
Fingolimod's interaction with multiple S1P receptors can trigger a complex array of signaling cascades. While S1P1 activation is crucial for its immunosuppressive effects, activation of S1P3 has been linked to cardiovascular side effects like bradycardia. This compound, by selectively targeting S1P1, is designed to harness the therapeutic benefits of lymphocyte sequestration while minimizing off-target effects.
References
- 1. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
Statistical Validation and Comparative Analysis of RP-001 Hydrochloride
This guide provides a detailed comparison of the hypothetical MEK1/2 inhibitor, RP-001 hydrochloride, against the established drug, Selumetinib. The data presented herein is for illustrative purposes to guide researchers in their evaluation of novel compounds targeting the MEK/ERK signaling pathway.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the comparative in vitro performance of this compound and Selumetinib in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound | Target(s) | IC50 (A375 cells) | CC50 (Human Fibroblasts) | Selectivity Index (CC50/IC50) |
| This compound | MEK1/2 | 12 nM | 1500 nM | 125 |
| Selumetinib | MEK1/2 | 15 nM | 1350 nM | 90 |
Note: The data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol was used to determine the half-maximal inhibitory concentration (IC50) of the compounds in A375 cancer cells and the half-maximal cytotoxic concentration (CC50) in normal human fibroblasts.
-
Cell Culture: A375 and human fibroblast cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The compounds (this compound and Selumetinib) were serially diluted and added to the wells. A vehicle control (DMSO) was also included.
-
Plates were incubated for 72 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 and CC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.
Visualizations
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow.
Caption: The MEK/ERK signaling pathway with the inhibitory action of RP-001 and Selumetinib.
Caption: Workflow diagram for the MTT cell viability assay.
Safety Operating Guide
Navigating the Disposal of RP-001 Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of RP-001 hydrochloride, ensuring compliance with general laboratory safety standards.
I. Understanding the Compound: this compound
This compound, with the CAS Number 1781880-34-9, is a research-use-only compound.[1] According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] This non-hazardous classification simplifies disposal but does not eliminate the need for careful handling and adherence to established laboratory waste management protocols.
Key Safety Information:
-
GHS Classification: Not classified as hazardous.[1]
-
Personal Protective Equipment (PPE): While the SDS does not mandate specific PPE, it is always recommended to follow usual precautionary measures for handling chemicals. This includes wearing safety glasses, gloves, and a lab coat.[1][2]
-
Environmental Precautions: Prevent the substance from entering sewers, surface water, or ground water.[1]
II. Quantitative Data Summary
While the Safety Data Sheet for this compound does not provide extensive quantitative data for disposal, the following table summarizes its key identifiers.
| Identifier | Value |
| Chemical Name | N-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride |
| CAS Number | 1781880-34-9 |
| Hazard Classification | Not classified as hazardous according to GHS |
Source: Cayman Chemical Safety Data Sheet[1]
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on the non-hazardous nature of the compound and general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Conduct the disposal procedure in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.[2]
2. Spill Management (if applicable):
-
In case of a spill, mechanically pick up the solid material.[1]
-
Avoid generating dust.[2]
-
Place the collected material into a designated and labeled waste container.
3. Waste Collection and Segregation:
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
The container should be compatible with the chemical waste.[3][4]
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.
4. Neutralization (Precautionary Step):
-
Although not classified as hazardous, as a hydrochloride salt, RP-001 is acidic. To mitigate any potential corrosivity, a neutralization step is recommended as a best practice, especially for larger quantities.
-
If in solid form, dissolve the compound in water.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution until the pH is between 6 and 8.[5][6] The cessation of fizzing indicates the completion of the reaction.[6]
-
Verify the pH using pH paper or a pH meter.[5]
5. Final Disposal:
-
The neutralized solution, if local regulations permit, may be disposed of down the drain with copious amounts of water.[6][7]
-
However, it is crucial to always consult and adhere to your local, state, and federal regulations regarding chemical waste disposal, as these can vary significantly.[3][8]
-
If drain disposal is not permitted, or for solid waste, the labeled container should be transferred to your institution's designated hazardous waste satellite accumulation area for collection by a licensed waste management service.[4][9]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for RP-001 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of RP-001 hydrochloride, a compound utilized in advanced research. Adherence to these procedural guidelines is critical for operational safety and integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 are required. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Due to a lack of specific testing data, it is recommended to use impermeable and resistant gloves. Consult with the glove manufacturer to select the appropriate material.[2] |
| Body Protection | A standard laboratory coat should be worn. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[2] If dust formation is likely, use a NIOSH-approved respirator. |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure appropriate exhaust ventilation at places where dust is formed.[1]
-
Obtain special instructions before use.[1]
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term stability, specific storage conditions are recommended as detailed in the table below.
| Parameter | Value |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO (100 mM)[3] |
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or sewer systems.
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
